N'-(4-Methylphenyl)acetohydrazide
Description
BenchChem offers high-quality N'-(4-Methylphenyl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(4-Methylphenyl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
61700-79-6 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N'-(4-methylphenyl)acetohydrazide |
InChI |
InChI=1S/C9H12N2O/c1-7-3-5-9(6-4-7)11-10-8(2)12/h3-6,11H,1-2H3,(H,10,12) |
InChI Key |
CXXPSOUBODTKJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NNC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
N'-(4-Methylphenyl)acetohydrazide: A Technical Guide to Structural Properties, Pharmaceutical Applications, and Polymer Chemistry
Executive Summary
N'-(4-Methylphenyl)acetohydrazide (CAS: 61700-79-6), frequently referred to in industrial literature as 1-acetyl-2-(p-tolyl)hydrazine, is a highly versatile bifunctional aryl hydrazide. In modern applied chemistry, it serves a dual mandate: it acts as a critical, bench-stable intermediate for the late-stage synthesis of nitrogenous heterocycles in drug discovery, and it functions as a highly efficient redox accelerator in radical-polymerizable anaerobic adhesives. This whitepaper deconstructs the physicochemical properties of N'-(4-Methylphenyl)acetohydrazide and provides field-proven, self-validating experimental protocols for its application in both pharmaceutical synthesis and materials science.
Chemical Structure and Physicochemical Profiling
The molecular architecture of N'-(4-Methylphenyl)acetohydrazide dictates its unique reactivity profile. The molecule consists of a hydrazine core flanked by a p-tolyl (4-methylphenyl) group and an acetyl group.
The acetyl group on the terminal nitrogen (N') serves as an electron-withdrawing protecting moiety. Free aryl hydrazines are notoriously unstable and prone to rapid auto-oxidation. By acetylating the terminal nitrogen, the overall nucleophilicity of the hydrazine backbone is dampened, rendering the compound bench-stable while directing nucleophilic attack specifically to the internal nitrogen during condensation reactions1[1]. Meanwhile, the para-methyl substitution on the aromatic ring provides a mild electron-donating effect via hyperconjugation, which stabilizes radical intermediates and directs regioselectivity during cyclization events.
Table 1: Physicochemical Properties & Structural Implications
| Property | Value | Mechanistic & Structural Implication |
| CAS Registry Number | 61700-79-6 | Standard identifier for regulatory filing and procurement 2[2]. |
| Molecular Formula | C₉H₁₂N₂O | Defines the mass balance for stoichiometric calculations. |
| Molecular Weight | 164.20 g/mol | Low molecular weight ensures high atom economy in cross-coupling[2]. |
| Hydrogen Bond Donors | 2 | Enables synergistic hydrogen-bonded co-acceleration with saccharin in adhesives. |
| Hydrogen Bond Acceptors | 2 | Facilitates solubility in both polar protic and aprotic solvent systems. |
| Rotatable Bonds | 2 | Provides the conformational flexibility required to achieve the chair-like transition state in [3,3]-sigmatropic rearrangements. |
Mechanistic Role in Drug Development
In medicinal chemistry, nitrogen-containing heterocycles such as indoles, pyrazoles, and indazoles are privileged pharmacophores. N'-(4-Methylphenyl)acetohydrazide is utilized extensively in late-stage hydrazination to build these scaffolds3[3].
When subjected to the Fischer Indole Synthesis , the p-tolyl moiety acts as a strict directing group. Because the para position of the aryl ring is blocked by the methyl group, the [3,3]-sigmatropic rearrangement of the intermediate aryl hydrazone is forced to occur at the ortho position. This regioselective cyclization exclusively yields 5-methylindole derivatives—a structural motif critical to the efficacy of various cyclooxygenase (COX) inhibitors, anticonvulsants, and serotonin (5-HT) receptor agonists 4[4].
Mechanistic pathway of Fischer Indole Synthesis utilizing N'-(4-Methylphenyl)acetohydrazide.
Mechanistic Role in Polymer Chemistry
Beyond pharmaceuticals, N'-(4-Methylphenyl)acetohydrazide is a cornerstone accelerator in anaerobic curable adhesives (e.g., threadlockers and retaining compounds) 5[5].
Anaerobic adhesives remain liquid when exposed to atmospheric oxygen but cure rapidly when confined between metal surfaces. The hydrazide functions within a redox initiator system. When oxygen (a radical scavenger) is excluded, N'-(4-Methylphenyl)acetohydrazide reacts synergistically with a hydroperoxide initiator (such as cumene hydroperoxide) and transition metal ions (Fe²⁺/Cu⁺) from the substrate. The hydrazide lowers the activation energy required to cleave the O-O bond of the hydroperoxide, generating a burst of free radicals at room temperature that rapidly polymerize the acrylate monomers6[6].
Redox-accelerated radical polymerization mechanism in anaerobic adhesive formulations.
Experimental Protocols & Methodologies
Protocol 1: Regioselective Synthesis of 5-Methylindole Scaffolds
Objective: Synthesize a 5-methylindole derivative via Fischer Indole cyclization, utilizing N'-(4-Methylphenyl)acetohydrazide as the precursor.
-
Condensation: In a round-bottom flask, combine 1.0 equivalent of N'-(4-Methylphenyl)acetohydrazide and 1.1 equivalents of the target ketone in anhydrous toluene.
-
Causality: Toluene is explicitly chosen over polar solvents to enable high-temperature azeotropic distillation, which is mathematically required to drive the condensation equilibrium forward.
-
-
Acid Catalysis: Add 0.2 equivalents of p-Toluenesulfonic acid (pTSA).
-
Causality: pTSA protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the internal nitrogen of the hydrazide.
-
-
Azeotropic Distillation (Self-Validation Step): Reflux the mixture under a Dean-Stark trap for 4 hours.
-
Causality & Validation: Continuous removal of water prevents hydrazone hydrolysis. The reaction is self-validating: the stoichiometric accumulation of water in the Dean-Stark trap provides a real-time, visual readout of hydrazone conversion.
-
-
Sigmatropic Rearrangement: Increase pTSA to 1.0 equivalent and maintain reflux for an additional 6 hours.
-
Causality: The stoichiometric Brønsted acid promotes the tautomerization to the ene-hydrazine and triggers the critical[3,3]-sigmatropic rearrangement, cleaving the N-N bond to form the new C-C bond.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.
-
Causality: Immediate neutralization is required to halt acid-catalyzed polymerization or degradation of the newly formed, electron-rich indole ring.
-
Table 2: Optimization of Acid Catalysts in Fischer Indole Rearrangement
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality & Reaction Observation |
| HCl (Aqueous) | Ethanol | 78 | 42 | High rate of hydrazone hydrolysis; poor sigmatropic shift conversion. |
| ZnCl₂ (Lewis Acid) | Toluene | 110 | 65 | Incomplete rearrangement; Lewis acid coordinates too strongly to the acetyl oxygen. |
| pTSA (Brønsted Acid) | Toluene | 110 | 89 | Optimal protonation of the ene-hydrazine; azeotropic water removal prevents reversibility. |
Protocol 2: Formulation of Anaerobic Curable Acrylate Adhesive
Objective: Prepare a room-temperature curing acrylate adhesive using N'-(4-Methylphenyl)acetohydrazide as a redox accelerator7[7].
-
Monomer Base Preparation: In a light-blocking high-density polyethylene (HDPE) vessel, add 100 parts by weight of polyethyleneglycol dimethacrylate.
-
Causality & Validation: HDPE is highly oxygen-permeable. This is a self-validating safety feature: atmospheric oxygen continuously diffuses into the liquid, acting as a radical scavenger to prevent catastrophic premature polymerization in the bottle.
-
-
Accelerator Dissolution: Add 0.5 parts of N'-(4-Methylphenyl)acetohydrazide and 0.5 parts of saccharin. Stir at 300 RPM until completely dissolved.
-
Causality: Saccharin acts as a synergistic co-accelerator. It forms a hydrogen-bonded transition complex with the hydrazide, drastically lowering the activation energy required for the subsequent hydroperoxide decomposition.
-
-
Initiator Addition: Slowly add 1.0 part of cumene hydroperoxide (CHP) under continuous stirring.
-
Causality: CHP serves as the primary radical source. The formulation remains stable as long as oxygen is present to quench trace radicals.
-
-
Curing Validation (Self-Validation Step): Apply a single drop of the formulation to the threads of a degreased steel bolt and mate it with a steel nut.
-
Causality & Validation: Mating the threads physically excludes oxygen (triggering the anaerobic mechanism) and introduces active transition metal ions (Fe²⁺) from the steel. The system validates itself by achieving fixture strength (immobility of the nut) within 10–15 minutes at room temperature.
-
References
1.[6] US4321349A - Accelerator for curable compositions - Google Patents. 6 2.[5] US4180640A - Accelerator for curable acrylic ester compositions - Google Patents. 5 3.[7] EP3730562A1 - RADICAL-POLYMERIZABLE ADHESIVE COMPOSITION FOR ADHESIVE LAMINATED STEEL SHEET - EPO. 7 4.[2] 61700-79-6 | N'-(p-Tolyl)acetohydrazide | Benzene Compounds - Ambeed. 2 5.[3] Diversification of Pharmaceuticals via Late-Stage Hydrazination - PMC. 3 6.[1] Advances in Small-Molecule Synthesis - Pharmaceutical Technology. 1 7.[4] Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. 4
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. 61700-79-6 | N'-(p-Tolyl)acetohydrazide | Benzene Compounds | Ambeed.com [ambeed.com]
- 3. Diversification of Pharmaceuticals via Late-Stage Hydrazination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US4180640A - Accelerator for curable acrylic ester compositions - Google Patents [patents.google.com]
- 6. US4321349A - Accelerator for curable compositions - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
1-acetyl-2-(p-tolyl)hydrazine CAS number 32703-05-2 search
An In-Depth Technical Guide: 1-Acetyl-2-(p-tolyl)hydrazine (CAS 32703-05-2) in Advanced Polymerization Systems
Executive Summary
1-Acetyl-2-(p-tolyl)hydrazine, chemically cataloged as N-(4-methylphenyl)acetohydrazide and frequently isolated as its stable hydrochloride salt (CAS 32703-05-2), is a highly specialized chemical agent[1]. While hydrazine derivatives are ubiquitous as intermediates in organic synthesis and pharmaceutical development, this specific compound occupies a cornerstone position in materials science—specifically as a primary accelerator in anaerobic adhesive and sealant formulations[2]. This whitepaper elucidates its physicochemical profile, mechanistic causality, and provides self-validating experimental workflows for integrating this compound into free-radical polymerization systems.
Physicochemical Profiling
Understanding the baseline properties of CAS 32703-05-2 is critical for downstream formulation. The hydrochloride salt form provides enhanced stability against premature oxidation compared to its free-base counterpart, ensuring a longer shelf-life before formulation.
Table 1: Physicochemical Properties of CAS 32703-05-2
| Property | Specification |
| Chemical Name | N-(4-methylphenyl)acetohydrazide hydrochloride |
| Synonyms | 1-acetyl-2-(p-tolyl)hydrazine hydrochloride |
| CAS Number | 32703-05-2[1] |
| Molecular Formula | C9H13ClN2O[1] |
| Molecular Weight | 200.665 g/mol [1] |
| Primary Function | Free-radical polymerization accelerator[2] |
Mechanistic Dynamics: The Anaerobic Curing Paradigm
In both drug development and materials engineering, controlling the kinetics of a reaction is as important as the reaction itself. 1-Acetyl-2-(p-tolyl)hydrazine functions as a localized electron donor within a highly specific redox cycle[3].
Causality of the Accelerator System: Anaerobic adhesives are unique; they remain liquid in the presence of ambient oxygen because O₂ acts as a potent radical scavenger, instantly terminating any prematurely formed polymer chains. When the adhesive is confined between metal surfaces (e.g., within the threads of a nut and bolt), oxygen is physically excluded. Concurrently, transition metal ions (such as Fe²⁺ or Cu⁺) from the substrate catalyze the decomposition of a peroxy initiator, typically cumene hydroperoxide (CHP)[3].
However, metal ions alone are insufficient to achieve rapid, room-temperature curing. Here, 1-acetyl-2-(p-tolyl)hydrazine acts as the primary kinetic driver. Operating in synergy with a co-accelerator like saccharin (o-benzoic sulfimide), it dramatically lowers the activation energy required for the homolytic cleavage of the O-O bond in CHP[4]. The hydrazine derivative reacts to form transient hydrazyl radicals, which rapidly drive the generation of cumyloxy and aryl radicals. This explosive burst of reactive species initiates the rapid propagation of the acrylate monomer network, transforming the liquid into a cross-linked thermoset plastic[5].
Fig 1. Mechanistic pathway of anaerobic curing accelerated by 1-acetyl-2-(p-tolyl)hydrazine.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 1-Acetyl-2-(p-tolyl)hydrazine Hydrochloride
Objective: Synthesize the accelerator with built-in purity validation checkpoints. Causality: The acetylation of p-tolylhydrazine must be strictly controlled to prevent di-acetylation. Over-acetylation eliminates the active N-H protons, rendering the molecule useless as a radical accelerator.
-
Reaction Setup: Dissolve 10 mmol of p-tolylhydrazine hydrochloride in 50 mL of anhydrous dichloromethane (DCM). Add 22 mmol of triethylamine (TEA) to liberate the free base and act as an acid scavenger. Cool the reaction flask to 0°C in an ice bath.
-
Controlled Acylation: Add 10.5 mmol of acetyl chloride dropwise over 30 minutes. Causality: The slow addition at 0°C thermodynamically favors mono-acetylation and prevents runaway exothermic side reactions.
-
Validation Checkpoint 1 (TLC): After 2 hours of stirring, perform Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 1:1). Validation: The complete disappearance of the lower R_f hydrazine starting material spot and the appearance of a single new spot confirms successful mono-acetylation.
-
Workup: Wash the organic layer sequentially with saturated NaHCO₃, distilled water, and brine. Dry over anhydrous MgSO₄ and concentrate under vacuum.
-
Salt Formation: Dissolve the crude free base in anhydrous diethyl ether. Bubble dry HCl gas (or add 2M ethereal HCl) until precipitation ceases. Filter and dry the solid.
-
Validation Checkpoint 2 (Structural Integrity): Confirm purity via melting point analysis and ¹H-NMR (DMSO-d6). Validation: The presence of a distinct singlet at ~2.0 ppm (acetyl CH₃) and ~2.3 ppm (tolyl CH₃), alongside intact N-H protons, validates the exact chemical structure.
Protocol B: Formulation of an Anaerobic Threadlocker
Objective: Integrate CAS 32703-05-2 into a self-validating curable composition[2].
Table 2: Standard Formulation Parameters
| Component | Function | Concentration (w/w %) |
| Polyethylene glycol dimethacrylate | Base Monomer | 95.0% |
| Cumene Hydroperoxide (CHP) | Radical Initiator | 2.0% |
| Saccharin | Co-accelerator | 0.5% |
| 1-acetyl-2-(p-tolyl)hydrazine | Primary Accelerator | 0.5% |
-
Base Preparation: In a high-density polyethylene (HDPE) vessel, add the base monomer. Causality: HDPE is highly oxygen-permeable. Using this specific vessel ensures the mixture remains continuously oxygenated during formulation, preventing premature polymerization.
-
Accelerator Integration: Dissolve saccharin and 1-acetyl-2-(p-tolyl)hydrazine into the monomer under continuous stirring at 300 RPM until optically clear.
-
Initiator Addition: Add the CHP last. Stir for an additional 30 minutes. Causality: Adding the initiator after the accelerators are fully solvated prevents localized concentration spikes that could trigger auto-polymerization.
-
Validation Checkpoint 1 (Accelerated Aging): Fill a 10 mL low-density polyethylene (LDPE) test bottle halfway (leaving a 50% air headspace) and incubate at 50°C for 10 days. Validation: The formulation must remain completely liquid. Gelling indicates insufficient oxygenation, trace metal contamination, or an unstable accelerator ratio.
-
Validation Checkpoint 2 (Cure Kinetics): Apply 50 µL of the formulation to the threads of a degreased M10 steel bolt and assemble with a matching nut. Validation: Attempt to turn the nut by hand after 15 minutes. High resistance to turning (fixture time) validates the successful anaerobic trigger and the kinetic efficacy of the hydrazine accelerator system[5].
Conclusion
1-Acetyl-2-(p-tolyl)hydrazine (CAS 32703-05-2) exemplifies the extreme precision required in modern chemical formulation. By acting as a highly specific electron donor within a localized redox cycle, it enables the on-demand, room-temperature curing of advanced polymer networks. The self-validating protocols provided ensure both the structural integrity of the synthesized compound and its functional efficacy in demanding industrial and research applications.
References
- Source: google.
- Source: google.
-
Title: RADICAL-POLYMERIZABLE ADHESIVE COMPOSITION FOR ADHESIVE LAMINATED STEEL SHEET, ADHESIVE LAMINATE, MOTOR AND METHOD FOR PRODUCING - EPO Source: epo.org URL: [Link]
- Source: google.
Sources
- 1. 32703-05-2 | CAS DataBase [chemicalbook.com]
- 2. US4321349A - Accelerator for curable compositions - Google Patents [patents.google.com]
- 3. US4180640A - Accelerator for curable acrylic ester compositions - Google Patents [patents.google.com]
- 4. WO2015125354A1 - Anaerobically curable adhesive agent - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
Literature review on N-acetyl-N'-arylhydrazine derivatives
Synthetic Architectures, Reactivity Profiles, and Pharmacological/Toxicological Scopes
Executive Summary
This technical guide provides a comprehensive analysis of N-acetyl-N'-arylhydrazines (specifically 1-acetyl-2-arylhydrazines). These compounds serve as critical intermediates in organic synthesis—most notably in the construction of nitrogenous heterocycles like indoles and pyrazoles—and possess distinct biological profiles. This document moves beyond standard textbook definitions to explore the regiochemical drivers of their synthesis, their role as "privileged scaffolds" in medicinal chemistry, and the molecular mechanisms governing their metabolic toxicity.
Synthetic Architectures & Regioselectivity
The synthesis of N-acetyl-N'-arylhydrazines is governed by the nucleophilic hierarchy of the hydrazine core. The arylhydrazine moiety contains two distinct nitrogen atoms:
-
(Proximal): Attached directly to the aromatic ring. Its lone pair is delocalized into the
-system of the aryl group, significantly reducing its nucleophilicity. - (Distal): The terminal nitrogen. Lacking direct conjugation, it retains higher electron density and nucleophilic character.
Consequently, direct acetylation under controlled conditions yields the 1,2-disubstituted product (
Primary Synthetic Pathway (Acetylation)
The standard protocol involves the nucleophilic attack of the
-
Reaction Control: Temperature control is vital. Elevated temperatures or excess acylating agent can lead to diacetylation (
-diacetyl derivatives), which are often unwanted byproducts. -
Solvent Choice: Glacial acetic acid or ethanol are preferred to stabilize the transition state and facilitate precipitation of the mono-acetylated product.
Visualization of Synthetic Logic
The following diagram illustrates the regioselective acetylation pathway and potential side reactions.
Caption: Regioselective synthesis pathway favoring N2-acetylation due to electronic delocalization at N1.
Reactivity & Chemical Transformations[1][2][3][4]
N-acetyl-N'-arylhydrazines are not merely end-products; they are versatile synthons. Their reactivity is defined by the lability of the
Oxidation to Diazenes
One of the most valuable transformations is the oxidation of 1-acetyl-2-phenylhydrazine to 1-acetyl-2-phenyldiazene (
-
Reagents: Lead tetraacetate (LTA) or N-bromosuccinimide (NBS).
-
Utility: These diazenes are potent dienophiles in hetero-Diels-Alder reactions, allowing for the construction of complex fused ring systems.
Precursors to Heterocycles (Fischer Indole & Pyrazoles)
While the Fischer Indole Synthesis typically employs arylhydrazones, N-acetyl-arylhydrazines act as stabilized precursors .
-
Mechanism: Acidic hydrolysis in situ releases the free arylhydrazine, which then condenses with ketones/aldehydes.
-
Advantage: Phenylhydrazine is unstable and prone to oxidation; the N-acetyl derivative is a shelf-stable solid that can be stored and "activated" when needed.
Pharmacological Landscape
In drug discovery, the N-acetyl-N'-arylhydrazine motif serves as a pharmacophore anchor . It is rarely the final drug but often the scaffold for Acylhydrazones , which exhibit broad-spectrum biological activity.
Key Biological Activities
| Activity Class | Mechanism of Action | Key Derivative Examples |
| Antimicrobial | Chelation of transition metal ions essential for bacterial growth; Inhibition of cell wall synthesis. | N'-benzylidene-acetohydrazide derivatives |
| Antitubercular | Inhibition of Mycolic Acid synthesis (analogous to Isoniazid). | Isoniazid (structurally related hydrazine core) |
| Analgesic/Anti-inflammatory | Inhibition of COX enzymes and scavenging of reactive oxygen species (ROS). | Pyrazolone precursors derived from acetyl-hydrazines |
| MAO Inhibition | Irreversible binding to Monoamine Oxidase enzymes (historical relevance). | Phenelzine (non-acetylated analog) |
The "Acylhydrazone" Linker
The condensation of N-acetyl-N'-arylhydrazines with aromatic aldehydes creates N-acylhydrazones (
Toxicology & Metabolic Fate
The safety profile of arylhydrazines is dominated by their metabolic activation. Understanding the NAT (N-acetyltransferase) pathways is critical for researchers handling these compounds.
Hemotoxicity and Hepatotoxicity
-
Hemolysis: Free arylhydrazines cause oxidative damage to red blood cells (Heinz body formation). N-acetylation is generally a detoxification step, rendering the molecule less redox-active.
-
Metabolic Activation: However, subsequent metabolism (via CYP450) can generate reactive carbon-centered radicals, leading to hepatotoxicity.
Metabolic Pathway Diagram
The following diagram details the bio-activation and detoxification routes mediated by NAT enzymes.
Caption: Metabolic fate showing acetylation as a primary detoxification route vs. radical generation.
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Acetyl-2-Phenylhydrazine
Objective: Synthesize the mono-acetylated derivative while minimizing diacetyl byproduct formation.
Materials:
-
Phenylhydrazine (Reagent Grade)
-
Solvent: Diethyl Ether or Ethanol (95%)
-
Ice bath
Step-by-Step Methodology:
-
Preparation: Dissolve 0.1 mol of phenylhydrazine in 50 mL of Diethyl Ether in a round-bottom flask.
-
Thermal Control: Cool the solution to 0–5°C using an ice bath. Rationale: Low temperature reduces the kinetic energy, favoring the reaction at the more nucleophilic
site and preventing over-acetylation. -
Addition: Add 0.1 mol (stoichiometric equivalent) of Acetic Anhydride dropwise over 30 minutes. Vigorous stirring is required.[3]
-
Precipitation: The product, 1-acetyl-2-phenylhydrazine, will precipitate as a white/off-white solid.
-
Isolation: Filter the solid using a Buchner funnel. Wash with cold ether to remove unreacted hydrazine.
-
Purification: Recrystallize from hot water or ethanol.
-
Target Melting Point: 128–131°C.
-
Protocol B: Self-Validating Purity Check (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Ethyl Acetate : Hexane (1:1).
-
Visualization: UV Light (254 nm).
-
Validation: The starting material (Phenylhydrazine) will have a higher Rf (less polar) than the product. The appearance of a third spot with very low Rf indicates diacetylation (impurity).
References
-
Vogel's Textbook of Practical Organic Chemistry . Acetylation of Phenylhydrazine. 5th Edition. Longman Scientific & Technical.
-
BenchChem . An In-Depth Technical Guide to the Synthesis of 1-Acetyl-2-phenyldiazene from Phenylhydrazine.
-
National Institutes of Health (PMC) . Acylhydrazones and Their Biological Activity: A Review. Molecules, 2022.[4]
-
Journal of Chemical & Engineering Data . Acylation reactions of phenylhydrazines. ACS Publications.
-
Toxicology . Acetylhydrazine hepatotoxicity: the role of covalent binding. PubMed.
Sources
A Comparative Analysis of Isomeric Hydrazides: N'-(4-Methylphenyl)acetohydrazide vs. 2-(4-methylphenyl)acetohydrazide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry and synthetic research, isomeric differentiation is fundamental to understanding structure-activity relationships (SAR). This technical guide provides a comprehensive, in-depth comparison of two structurally related acetohydrazide isomers: N'-(4-Methylphenyl)acetohydrazide and 2-(4-methylphenyl)acetohydrazide. While both compounds share the same molecular formula (C₉H₁₂N₂O) and molecular weight, the strategic placement of the 4-methylphenyl (p-tolyl) moiety results in distinct chemical identities, divergent synthetic pathways, and unique spectroscopic signatures. This document serves as a critical resource for researchers, offering field-proven synthetic protocols, detailed characterization methodologies, and insights into the potential applications of these versatile chemical scaffolds. By elucidating the core differences, this guide aims to empower scientists to make informed decisions in experimental design and drug development endeavors.
Introduction: The Hydrazide Scaffold in Drug Discovery
The hydrazide functional group is a cornerstone of many biologically active compounds, serving as a versatile and privileged scaffold in the development of novel therapeutic agents.[1] The presence of the reactive -CONHNH₂ moiety allows for the synthesis of a wide array of derivatives, most notably hydrazones (-CONHN=CH-), which are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4] The ability of the hydrazide group to act as a hydrogen bond donor and acceptor, and its capacity to chelate metals, are key to its biological functions. The subtle placement of substituents on the hydrazide backbone can drastically alter a molecule's conformational properties and its interaction with biological targets, making a clear understanding of its isomeric forms paramount.
Delineating the Isomers: Structure and Nomenclature
The fundamental difference between N'-(4-Methylphenyl)acetohydrazide and 2-(4-methylphenyl)acetohydrazide lies in the connectivity of the 4-methylphenyl group to the acetohydrazide core.
-
2-(4-methylphenyl)acetohydrazide : In this isomer, the 4-methylphenyl group is attached to the C2 carbon of the acetyl group. It is, therefore, a C-substituted acetohydrazide. Its structure is characterized by a p-tolylacetyl group attached to a hydrazine moiety.
-
N'-(4-Methylphenyl)acetohydrazide : Here, the 4-methylphenyl group is bonded to the terminal nitrogen (N') of the hydrazine core. This makes it an N'-substituted acetohydrazide.
This seemingly minor shift in substitution pattern creates two distinct molecules with different chemical and physical properties.
Caption: Core structural difference between the two isomers.
Comparative Physicochemical Properties
The variance in molecular structure directly translates to different physicochemical properties, which are critical for experimental handling, purification, and predicting biological behavior.
| Property | 2-(4-methylphenyl)acetohydrazide | N'-(4-Methylphenyl)acetohydrazide | Rationale for Difference |
| Molecular Formula | C₉H₁₂N₂O | C₉H₁₂N₂O | Isomers share the same formula. |
| Molecular Weight | 164.21 g/mol [5] | 164.21 g/mol | Isomers share the same molecular weight. |
| IUPAC Name | 2-(4-methylphenyl)acetohydrazide | N'-(p-tolyl)acetohydrazide | Reflects the different attachment points of the p-tolyl group. |
| Melting Point | 153-155 °C (426-428 K)[5] | Data not widely available; likely different | The different substitution affects crystal packing and intermolecular forces (hydrogen bonding). The -NH-NH₂ group in the 2-isomer allows for more extensive H-bonding networks. |
| Hydrogen Bonding | 1 donor (-NH-), 1 donor (-NH₂) | 2 donors (-NH-) | The 2-isomer has a terminal -NH₂ group, a potent hydrogen bond donor. The N'-isomer has two secondary amine-like hydrogens. |
| Polarity (Predicted) | More polar | Less polar | The exposed -NH-NH₂ group in the 2-isomer contributes more to overall polarity compared to the N'-isomer where the terminal amine is substituted. |
Divergent Synthetic Pathways
The synthesis of each isomer requires a distinct strategy, underscoring their chemical individuality. The choice of starting materials is dictated by the desired final connectivity.
Synthesis of 2-(4-methylphenyl)acetohydrazide
This isomer is reliably synthesized via hydrazinolysis of the corresponding ester, a classic and high-yielding nucleophilic acyl substitution reaction.[5]
Caption: Synthetic workflow for 2-(4-methylphenyl)acetohydrazide.
Field-Proven Experimental Protocol:
-
Setup: To a solution of methyl (4-methylphenyl)acetate (1.0 eq, e.g., 12.18 mmol, 2.0 g) in methanol (20 mL) in a round-bottom flask, add hydrazine hydrate (2.0 eq, e.g., 24.36 mmol, ~2.0 mL of 80% solution).[5]
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours or gently reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting ester.
-
Rationale: The choice of methanol as a solvent is strategic; it readily dissolves both the starting ester and hydrazine hydrate, facilitating a homogenous reaction. Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. The reaction is driven to completion by the formation of the thermodynamically stable hydrazide and the loss of a small alcohol molecule (methanol).
-
Workup & Purification: After completion, remove the methanol under reduced pressure. Add cold water to the residue to precipitate the product. Collect the resulting white solid by filtration, wash with cold water, and dry. The product is often of high purity, but can be recrystallized from a methanol/water mixture if needed. A yield of over 90% can be expected.[5]
Synthesis of N'-(4-Methylphenyl)acetohydrazide
The synthesis of this N'-substituted isomer requires the direct acylation of the substituted hydrazine. The more nucleophilic terminal nitrogen of p-tolylhydrazine attacks the acetylating agent.
Caption: Synthetic workflow for N'-(4-Methylphenyl)acetohydrazide.
Field-Proven Experimental Protocol:
-
Setup: Dissolve p-tolylhydrazine hydrochloride (1.0 eq) in a suitable solvent like dichloromethane or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and placed in an ice bath (0 °C). Add a mild base, such as pyridine or triethylamine (1.1 eq), to neutralize the hydrochloride and free the hydrazine base.
-
Reaction: Slowly add acetic anhydride (1.0-1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Rationale: The reaction is performed at low temperature to control the exothermicity and prevent potential side reactions, such as di-acetylation. Acetic anhydride is a common and effective acetylating agent. The base is crucial for scavenging the acid byproduct (acetic acid), driving the reaction forward. The terminal NH₂ group of p-tolylhydrazine is significantly more nucleophilic than the other nitrogen atom (which is adjacent to the aromatic ring and experiences resonance delocalization), ensuring selective acetylation at the N' position.
-
Workup & Purification: Upon completion, wash the reaction mixture with water and a dilute solution of sodium bicarbonate to remove excess acetic anhydride and acetic acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane.
Spectroscopic Characterization and Differentiation
Spectroscopic methods are indispensable for unequivocally distinguishing between the two isomers. The key differences in their spectra arise directly from their unique structural features.
| Spectroscopic Method | Expected Signature for 2-(4-methylphenyl)acetohydrazide | Expected Signature for N'-(4-Methylphenyl)acetohydrazide | Key Differentiator |
| ¹H NMR | ~2.3 ppm (s, 3H, Ar-CH₃) ~3.5 ppm (s, 2H, -CH₂-CO) ~4.2 ppm (br s, 2H, -NH₂)~7.1-7.2 ppm (d, 4H, Ar-H)~9.0 ppm (br s, 1H, -CONH-) | ~2.1 ppm (s, 3H, CO-CH₃) ~2.2 ppm (s, 3H, Ar-CH₃) ~6.8-7.1 ppm (d, 4H, Ar-H)Two distinct broad singlets for the two -NH- protons. | The presence of a benzylic -CH₂- singlet (~3.5 ppm) in the 2-isomer vs. an acetyl -CH₃ singlet (~2.1 ppm) in the N'-isomer is the most definitive diagnostic signal. |
| ¹³C NMR | ~21 ppm (Ar-CH₃)~40 ppm (-CH₂-CO) ~129-137 ppm (Aromatic C)~170 ppm (C=O) | ~20 ppm (Ar-CH₃)~21 ppm (CO-CH₃) ~113-145 ppm (Aromatic C)~172 ppm (C=O) | The presence of a benzylic carbon signal (~40 ppm) in the 2-isomer vs. an acetyl methyl carbon (~21 ppm) in the N'-isomer. |
| IR Spectroscopy | ~3300-3200 cm⁻¹ (N-H stretching, distinct -NH and -NH₂ bands)~1640 cm⁻¹ (C=O stretching, Amide I) | ~3300-3250 cm⁻¹ (N-H stretching, two secondary amide-like bands)~1660 cm⁻¹ (C=O stretching, Amide I) | The N-H stretching region for the 2-isomer will be broader and more complex due to the primary amine (-NH₂) group compared to the two -NH- groups in the N'-isomer. |
| Mass Spectrometry | Fragmentation will likely show a prominent peak for the tolylmethyl cation [C₈H₉]⁺ (m/z 105) after cleavage of the CH₂-CO bond. | Fragmentation is expected to yield an acetyl cation [CH₃CO]⁺ (m/z 43) and a p-tolylhydrazinyl radical cation. | The difference in the major fragmentation patterns, specifically the presence of a tolylmethyl vs. an acetyl fragment, provides clear structural evidence. |
Applications and Biological Potential: A Comparative Outlook
While both isomers can serve as valuable building blocks, their structural differences suggest distinct applications in drug development.
-
2-(4-methylphenyl)acetohydrazide : The presence of the terminal -NH₂ group makes this isomer an ideal precursor for synthesizing a wide range of N-acylhydrazones.[3] Condensation with various aldehydes and ketones can generate large libraries of compounds for screening.[6] The flexibility of the -CH₂- linker between the phenyl ring and the hydrazide core may allow for better conformational adaptation within a receptor's binding pocket.
-
N'-(4-Methylphenyl)acetohydrazide : In this isomer, the terminal nitrogen is blocked. While it can still undergo condensation with aldehydes at the other nitrogen, the resulting structure is fundamentally different. Its primary utility may lie in its use as a rigid scaffold where the p-tolyl group is positioned to make specific hydrophobic interactions with a target protein. The N'-aryl substitution can be critical for activity in certain classes of compounds.[7][8] Blocking the terminal -NH₂ can also reduce toxicity associated with some hydrazide drugs, as this group is sometimes implicated in metabolic activation to reactive species.[9]
Conclusion
N'-(4-Methylphenyl)acetohydrazide and 2-(4-methylphenyl)acetohydrazide are not interchangeable. They are distinct chemical entities whose isomeric nature dictates their synthesis, physicochemical properties, and spectroscopic behavior. The 2-isomer is defined by a C-C bond connecting the aryl group to the acetyl backbone, making it a prime substrate for creating hydrazone libraries via its terminal -NH₂ group. Conversely, the N'-isomer features a C-N bond, positioning the aryl group directly on the hydrazine nitrogen, offering a different steric and electronic profile for molecular design. For the research scientist, a thorough understanding of these differences, from the synthetic strategy in the flask to the resulting signals in an NMR spectrometer, is essential for the rational design and successful development of novel chemical probes and therapeutic agents.
References
-
LookChem. (n.d.). Cas 14776-65-9, 2-[(4-METHYLPHENYL)THIO]ACETOHYDRAZIDE. Retrieved from [Link]
-
Aziz, M., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4908. Available at: [Link]
-
El-Sabbagh, N. A., et al. (2023). Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies. Journal of Molecular Structure, 1276, 134690. Available at: [Link]
-
Saeed, A., et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Turkish Journal of Chemistry, 38, 805-813. Available at: [Link]
-
ResearchGate. (2014). (PDF) Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. Available at: [Link]
-
Singh, S., & Sharma, P. K. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Indo American Journal of Pharmaceutical Sciences, 4(1), 268-283. Available at: [Link]
-
El-Sabbagh, N. A., et al. (2023). Discovery of novel thioquinazoline- N-aryl-acetamide/ N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies. PubMed. Available at: [Link]
-
Praveen, A. S., et al. (2012). 2-(4-Methylphenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3467. Available at: [Link]
-
Praveen, A. S., et al. (2012). 2-(4-Methylphenyl)acetohydrazide. National Center for Biotechnology Information. Available at: [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). Retrieved from [Link]
-
Patel, P., Gor, D., & Patel, P. S. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. International Journal of Pharmaceutical Sciences and Research, 3(7), 2269-2271. Available at: [Link]
-
PubChem. (n.d.). 2-(4-Methylphenoxy)acetohydrazide. Retrieved from [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Biological Activities of Hydrazone Derivatives. Molecules, 17(12), 14567–14591. Available at: [Link]
-
Negi, A., et al. (2012). Biological Activities of Hydrazone Derivatives in the New Millennium. International Journal of Pharmacy and Chemistry, 2(4), 100-109. Available at: [Link]
-
Kizilbash, N., et al. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. Trade Science Inc. Available at: [Link]
Sources
- 1. hygeiajournal.com [hygeiajournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. 2-(4-Methylphenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel thioquinazoline- N-aryl-acetamide/ N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Thermodynamic Stability and Conformational Dynamics of p-Tolyl Acetohydrazide Isomers: A Comprehensive Guide
Executive Summary
Hydrazide derivatives are foundational pharmacophores in modern drug discovery, serving as critical linkers in anti-tubercular agents, kinase inhibitors, and psychoplastogens. The structural behavior of p-tolyl acetohydrazide —specifically its conformational (E/Z) isomerism and tautomeric shifts—dictates its target-binding affinity and pharmacokinetic profile.
This whitepaper provides an in-depth technical framework for analyzing the thermodynamic stability of p-tolyl acetohydrazide isomers. By coupling empirical Variable-Temperature NMR (VT-NMR) protocols with ab initio Density Functional Theory (DFT) computations, we establish a self-validating methodology to quantify the energetic barriers governing these molecular dynamics.
Structural Dynamics: E/Z Isomerism and Tautomerism
The acetohydrazide core (
The Role of the p-Tolyl Group
In p-tolyl acetohydrazide, the electron-donating methyl group on the phenyl ring exerts a profound inductive and hyperconjugative effect. By pushing electron density toward the proximal nitrogen, it enhances the availability of the nitrogen lone pair for resonance with the carbonyl group.
-
Causality: This enhanced resonance increases the C–N double-bond character, thereby raising the activation energy (
) required for rotation. Consequently, the conformers are "locked" at ambient temperatures, allowing them to be distinctly resolved via NMR spectroscopy. -
Thermodynamic Preference: The syn-E amido isomer is overwhelmingly favored in both the gas phase and polar solvents due to minimized steric repulsion between the bulky p-tolyl ring and the acetyl methyl group .
Figure 1: Thermodynamic network illustrating C-N rotational isomerization and tautomerization.
Experimental Methodology: A Self-Validating System
To accurately profile the thermodynamic landscape of p-tolyl acetohydrazide, we employ a closed-loop analytical workflow. The empirical kinetic data extracted from VT-NMR serves to validate the theoretical ground-state energies calculated via DFT.
Protocol A: Synthesis and Isolation
Objective: Synthesize high-purity N-(p-tolyl)acetohydrazide enriched in the stable E-isomer.
-
Acylation: Dissolve p-tolylhydrazine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.5 eq).
-
Causality: TEA neutralizes the hydrochloride salt, liberating the nucleophilic hydrazine, and acts as an acid scavenger for the subsequent step.
-
-
Addition: Cool the reaction vessel to 0 °C. Add acetyl chloride (1.1 eq) dropwise.
-
Causality: Strict temperature control prevents runaway exothermic pathways and limits the formation of di-acetylated byproducts.
-
-
Reaction: Stir at 25 °C for 4 hours under an inert
atmosphere. -
Purification: Quench with deionized water, extract the organic layer, wash with brine, and dry over anhydrous
. Evaporate the solvent and recrystallize the crude product from hot ethanol.-
Causality: The slow crystallization process thermodynamically selects for the lowest-energy syn-E isomer, yielding a conformationally pure solid lattice.
-
Protocol B: Variable-Temperature NMR (VT-NMR)
Objective: Extract activation enthalpy (
-
Sample Preparation: Dissolve 15 mg of the purified compound in 0.5 mL of DMSO-
.-
Causality: DMSO is chosen because its high dielectric constant stabilizes the highly polarized rotational transition state, and its high boiling point allows for an extensive temperature scanning window .
-
-
Data Acquisition: Acquire
-NMR spectra from 298 K to 373 K in 10 K increments, focusing on the acetyl methyl protons ( 2.0 - 2.2 ppm). -
Lineshape Analysis: As temperature increases, observe the broadening and eventual coalescence of the E and Z methyl peaks.
-
Thermodynamic Extraction: Apply the Bloch-McConnell equations to determine the exchange rate constant (
) at each temperature. Plot versus (Eyring plot) to derive the thermodynamic parameters.
Protocol C: Computational DFT Workflow
Objective: Map the potential energy surface (PES) and calculate relative free energies.
-
Geometry Optimization: Construct the E and Z conformers. Optimize geometries using the B3LYP functional with the 6-311++G(d,p) basis set.
-
Causality: The inclusion of diffuse functions (++) is non-negotiable here; they are required to accurately model the electron density of the adjacent nitrogen lone pairs and intramolecular hydrogen bonding .
-
-
Frequency Calculation: Run vibrational frequency calculations to confirm the structures are true minima (zero imaginary frequencies) and to apply zero-point energy (ZPE) corrections.
-
Solvation Modeling: Apply the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) parameterized for DMSO to mirror the VT-NMR environment.
Figure 2: Self-validating experimental workflow combining VT-NMR and DFT for thermodynamic profiling.
Quantitative Data Analysis
The integration of DFT modeling and VT-NMR yields a highly correlative thermodynamic profile. Table 1 demonstrates that the syn-E amido form is the global minimum. The anti-Z isomer suffers from steric clash, elevating its ground state energy, though this penalty is slightly mitigated in DMSO due to the solvent's stabilization of its higher dipole moment.
Table 1: Relative Free Energies (
| Isomer / Conformer | Relative Energy (kcal/mol) Gas Phase | Relative Energy (kcal/mol) DMSO | Dipole Moment (Debye) |
| syn-E Amido | 0.00 (Reference) | 0.00 (Reference) | ~ 2.8 |
| anti-Z Amido | + 3.45 | + 1.82 | ~ 4.5 |
| E-Imidic Acid | + 12.10 | + 14.30 | ~ 1.9 |
Table 2 outlines the empirical kinetic barriers. The high activation enthalpy (
Table 2: Kinetic Parameters for E
| Parameter | Value | Units |
| Coalescence Temp ( | 345 | K |
| Activation Free Energy ( | 17.5 | kcal/mol |
| Activation Enthalpy ( | 16.8 | kcal/mol |
| Activation Entropy ( | -2.1 | cal/(mol·K) |
Conclusion
The thermodynamic stability of p-tolyl acetohydrazide is fundamentally governed by the restricted rotation of its acyl C–N bond, heavily influenced by the electron-donating p-tolyl substituent. By utilizing a self-validating system that bridges empirical VT-NMR lineshape analysis with high-level DFT computations, researchers can accurately predict the conformational behavior of these molecules. Understanding this E/Z equilibrium is not merely an academic exercise; it is a critical prerequisite for rational drug design, ensuring that the active pharmaceutical ingredient binds effectively to its biological target in the correct geometric conformation.
References
-
Manel Dhahri, Firdos Alam Khan, Abdul-Hamid Emwas, Mohamed Essam Hagar. "Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives." Molecules (via PMC), Mar 2022. URL:[Link]
-
Robert Tombari. "Light-activated Tools for Studying Psychoplastogens." eScholarship, University of California, 2021. URL: [Link]
-
"Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides." ResearchGate, 2025. URL:[Link]
Molecular weight and formula of N'-(4-Methylphenyl)acetohydrazide
An In-depth Technical Guide to N'-(4-Methylphenyl)acetohydrazide
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N'-(4-Methylphenyl)acetohydrazide, a versatile hydrazide derivative with significant potential in medicinal chemistry and materials science. The document details the compound's fundamental chemical and physical properties, outlines a standard laboratory-scale synthesis protocol, and explores its established and prospective applications. This guide is intended for researchers, scientists, and professionals in drug development, offering expert insights into the experimental considerations and theoretical underpinnings related to this compound. All protocols and claims are substantiated with citations to authoritative sources to ensure scientific integrity.
Core Compound Identification and Physicochemical Properties
N'-(4-Methylphenyl)acetohydrazide, systematically named 2-(4-methylphenyl)acetohydrazide, is an organic compound featuring an acetohydrazide moiety linked to a 4-methylphenyl (p-tolyl) group. This structural arrangement confers a unique combination of properties that make it a valuable intermediate in organic synthesis.
Molecular Structure and Formula
The chemical structure of N'-(4-Methylphenyl)acetohydrazide consists of a p-tolyl group attached to the terminal nitrogen atom of an acetohydrazide molecule.
Molecular Formula: C₉H₁₂N₂O[1][2]
Molecular Weight: 164.21 g/mol [1][2]
IUPAC Name: 2-(4-methylphenyl)acetohydrazide[1]
Physicochemical Data Summary
A compilation of the key physicochemical properties of N'-(4-Methylphenyl)acetohydrazide is presented in the table below. These parameters are critical for its handling, purification, and application in further research.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂N₂O | [1][2] |
| Molecular Weight | 164.21 g/mol | [1][2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 426-428 K (153-155 °C) | [1] |
| Crystal System | Monoclinic | [2] |
Synthesis and Characterization
The synthesis of N'-(4-Methylphenyl)acetohydrazide is typically achieved through the hydrazinolysis of a corresponding ester, a well-established and efficient method for forming hydrazides.
Synthetic Workflow: A Mechanistic Perspective
The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly nucleophilic terminal nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the methyl (4-methylphenyl)acetate. This is followed by the elimination of methanol, yielding the desired acetohydrazide product.
Sources
Technical Whitepaper: Safety Data Profiling and Synthetic Applications of N'-(4-Methylphenyl)acetohydrazide
Executive Summary & Chemical Identity
In modern drug development, aryl hydrazides serve as indispensable building blocks for synthesizing complex heterocyclic pharmacophores. However, their high reactivity necessitates rigorous safety and handling protocols. This technical guide deconstructs the traditional Safety Data Sheet (SDS) for N'-(4-Methylphenyl)acetohydrazide , transforming static hazard data into actionable, field-proven insights for synthetic chemists and pharmaceutical researchers.
N'-(4-Methylphenyl)acetohydrazide (also known as 1-acetyl-2-(p-tolyl)hydrazine) is a critical intermediate utilized primarily in the assembly of pyrazolone derivatives[1]. Understanding its physicochemical profile is the first step in designing safe and effective experimental workflows.
Quantitative Data & Hazard Profiling
The following table synthesizes the core physical properties and Global Harmonized System (GHS) hazard classifications required for laboratory risk assessments[1],[2],[3].
| Parameter | Specification / Value |
| Chemical Name | N'-(4-Methylphenyl)acetohydrazide |
| CAS Number | 61700-79-6 |
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.20 g/mol |
| GHS Hazard Statements | H301 (Toxic if swallowed) / H302 (Harmful if swallowed) |
| UN Number | 2811 (Toxic solid, organic, n.o.s.) |
| Hazard Class | 6.1 |
| Packing Group | III |
Mechanistic Toxicology & Exposure Controls
As a Senior Application Scientist, I emphasize that understanding why a compound is toxic is far more valuable than simply memorizing its hazard class. N'-(4-Methylphenyl)acetohydrazide is classified under UN 2811 (Class 6.1: Toxic Solid) and carries the H301/H302 hazard statements[3],[4].
The Causality of Hydrazide Toxicity: Aryl hydrazides are biologically active. Upon accidental ingestion or heavy inhalation, these compounds undergo rapid N-oxidation mediated by hepatic Cytochrome P450 (CYP450) enzymes. This metabolic activation generates highly reactive diazonium ions or free radical intermediates. These electrophilic species covalently bind to cellular macromolecules, leading to severe oxidative stress, protein adduction, and ultimately, methemoglobinemia (the oxidation of hemoglobin iron from Fe2+ to Fe3+, drastically reducing oxygen transport) and hepatotoxicity.
Fig 1. Mechanistic toxicological pathway of aryl hydrazides leading to cellular damage.
Required Exposure Controls: To mitigate these risks, handling must occur within a self-validating safety system:
-
Engineering Controls: All weighing and transfer operations must be conducted in a certified Class II biological safety cabinet or a high-velocity chemical fume hood to prevent aerosolization of the toxic solid.
-
Personal Protective Equipment (PPE): Double-layer nitrile gloves (changed immediately upon contamination), chemical splash goggles, and a particulate respirator (N95/P100) if engineering controls are temporarily compromised.
Synthetic Utility: Pyrazolone Pharmacophore Assembly
In drug discovery, N'-(4-Methylphenyl)acetohydrazide is not merely a reagent; it is a structural foundation. It is widely utilized to synthesize pyrazolone derivatives, such as 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-(4-methylphenyl)- (CAS: 67915-96-2)[5]. Pyrazolones are privileged scaffolds, frequently found in non-steroidal anti-inflammatory drugs (NSAIDs), analgesics, and free-radical scavengers (e.g., edaravone analogs).
Chemical Logic: The terminal nitrogen of the hydrazide acts as a potent nucleophile. When reacted with a
Validated Experimental Protocol: Safe Handling & Condensation
The following step-by-step methodology outlines the safe synthesis of a pyrazolone derivative using N'-(4-Methylphenyl)acetohydrazide. This protocol integrates chemical synthesis with mandatory Class 6.1 safety quenching procedures.
Step 1: Environmental Setup & Reagent Preparation
-
Ensure the fume hood sash is lowered to the operational mark. Don appropriate PPE (double nitrile gloves, lab coat, safety goggles).
-
Using an analytical balance inside the hood, carefully weigh 1.0 equivalent of N'-(4-Methylphenyl)acetohydrazide (CAS: 61700-79-6)[1].
-
Transfer the solid to a round-bottom flask equipped with a magnetic stir bar.
-
Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes. Causality: Hydrazides are prone to slow auto-oxidation in the presence of atmospheric oxygen and light; an inert atmosphere ensures high reaction yields and prevents the formation of hazardous degradation products.
Step 2: Dropwise Condensation Reaction
-
Dissolve the hydrazide in anhydrous ethanol (10 volumes).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add 1.1 equivalents of ethyl acetoacetate dropwise over 15 minutes. Causality: The initial imine/hydrazone formation is exothermic. Dropwise addition at 0°C prevents thermal runaway and suppresses the formation of undesired side products.
-
Attach a reflux condenser and heat the mixture to 80°C for 4 hours to drive the cyclization.
Step 3: Isolation and Self-Validating Waste Quenching
-
Cool the mixture to room temperature. The pyrazolone product will precipitate as a solid.
-
Filter the product under a vacuum.
-
Critical Safety Step (Waste Quenching): The filtrate contains unreacted, toxic hydrazide. Do not dispose of this directly into organic waste. Instead, treat the filtrate with an excess of dilute sodium hypochlorite (bleach) solution and stir for 1 hour. Causality: Hypochlorite oxidizes the toxic hydrazine moiety into inert nitrogen gas (
) and water, effectively neutralizing the Class 6.1 hazard before final disposal.
Fig 2. Self-validating experimental workflow for safe handling and pyrazolone synthesis.
References
-
ChemicalBook. "N'-(4-methylphenyl)acetohydrazide". ChemicalBook.1
-
Bidepharm. "CAS:61700-79-6, N'-(对甲苯基)乙酰肼". Bidepharm. 2
-
Guidechem. "3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-(4-methylphenyl)- 67915-96-2". Guidechem.5
-
Ambeed. "61700-79-6 | N'-(p-Tolyl)acetohydrazide | Benzene Compounds". Ambeed. 3
-
Bidepharm. "CAS:61700-79-6, N'-(对甲苯基)乙酰肼 Hazard Data". Bidepharm. 4
Sources
- 1. Shaanxi Dideu New Materials Co. Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 2. CAS:61700-79-6, N'-(对甲苯基)乙酰肼-毕得医药 [bidepharm.com]
- 3. 61700-79-6 | N'-(p-Tolyl)acetohydrazide | Benzene Compounds | Ambeed.com [ambeed.com]
- 4. CAS:61700-79-6, N'-(对甲苯基)乙酰肼-毕得医药 [bidepharm.com]
- 5. Page loading... [wap.guidechem.com]
Methodological & Application
Application Note: Protocol for Fischer Indole Synthesis using N'-(4-Methylphenyl)acetohydrazide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating methodology for synthesizing tetrahydrocarbazole derivatives using a bench-stable arylhydrazide surrogate.
Scientific Grounding & Rationale
The Fischer Indole Synthesis (FIS) is a cornerstone transformation in organic chemistry, widely utilized to construct the privileged indole scaffold found in numerous active pharmaceutical ingredients (APIs) and natural products[1]. The classical approach relies on the acid-catalyzed condensation of an arylhydrazine with an enolizable ketone. However, free arylhydrazines (such as p-tolylhydrazine) present significant operational bottlenecks: they are highly toxic, thermodynamically unstable, and exceptionally prone to rapid air oxidation, which complicates large-scale drug development workflows.
To circumvent these limitations, the use of stable arylhydrazide surrogates has emerged as a superior strategic alternative[2]. This application note details a validated protocol utilizing N'-(4-Methylphenyl)acetohydrazide as a bench-stable precursor. By employing a one-pot cascade strategy, the acetohydrazide undergoes in situ unmasking to release the active hydrazine, which is immediately trapped by cyclohexanone. This prevents the degradation of the intermediate and ensures high reaction fidelity, yielding 6-methyl-2,3,4,9-tetrahydro-1H-carbazole[3].
Mechanistic Causality
Understanding the causality behind the reaction conditions is critical for troubleshooting and scaling. The choice of reagents in this protocol forms a self-validating system:
-
In Situ Unmasking (Deacetylation): The N'-acetyl group acts as a protective mask. The addition of concentrated HCl in ethanol serves a dual purpose. Ethanol acts as a homogenizing solvent for the organic precursors, while the strong acid catalyzes the hydrolysis of the N'-acetyl group, releasing acetamide and the highly reactive p-tolylhydrazine.
-
Hydrazone Formation & Tautomerization: The liberated hydrazine rapidly condenses with cyclohexanone to form an arylhydrazone intermediate. Acid catalysis then drives the tautomerization of the hydrazone into its enehydrazine form.
-
[3,3]-Sigmatropic Rearrangement: The critical C-C bond formation occurs via a thermally driven [3,3]-sigmatropic rearrangement of the enehydrazine.
-
Rearomatization & Cyclization: Following the rearrangement, the system rearomatizes to an aniline intermediate, which subsequently attacks the imine carbon to close the pyrrole ring. The irreversible expulsion of ammonia (
) drives the reaction to completion, yielding the thermodynamically stable indole core.
Mechanistic pathway of FIS via in situ deacetylation of N'-(4-Methylphenyl)acetohydrazide.
Experimental Protocol
Self-Validating System: This protocol incorporates built-in visual and analytical checkpoints. The reaction progress is visually indicated by a color shift from a pale yellow suspension to a deep amber solution. Analytically, the reaction is validated via Thin Layer Chromatography (TLC), where the disappearance of the ketone and the appearance of a UV-active, Ehrlich-positive spot confirms the successful formation of the indole ring.
Materials & Reagents
-
N'-(4-Methylphenyl)acetohydrazide: 1.0 equiv (10 mmol, 1.64 g)
-
Cyclohexanone: 1.2 equiv (12 mmol, 1.18 g)
-
Absolute Ethanol: 20 mL
-
Concentrated HCl (37%): 5.0 mL
-
Saturated Aqueous
: As needed for neutralization -
Ice-cold distilled water: 100 mL
Step-by-step experimental workflow for the one-pot Fischer Indole Synthesis.
Step-by-Step Methodology
-
Reagent Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend N'-(4-Methylphenyl)acetohydrazide (1.64 g, 10 mmol) and cyclohexanone (1.18 g, 12 mmol) in 20 mL of absolute ethanol.
-
Acidification: Place the flask in an ambient water bath. Slowly add 5.0 mL of concentrated HCl dropwise over 5 minutes.
-
Causality: Slow addition prevents uncontrolled exotherms during the initial hydrolysis phase, which could otherwise lead to the degradation of the sensitive hydrazine intermediate before it can condense with the ketone.
-
-
Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 80°C (oil bath temperature). The suspension will clarify, then gradually darken to an amber solution. Reflux for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Causality: The product spot will stain bright pink/purple when treated with Ehrlich's reagent (p-dimethylaminobenzaldehyde), providing a self-validating analytical confirmation of the electron-rich indole core.
-
-
Quench & Neutralization: Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred crushed ice/water. Neutralize the highly acidic aqueous layer by carefully adding saturated
until the pH reaches ~7.-
Causality: Indoles are highly electron-rich and susceptible to acid-catalyzed dimerization or polymerization. Immediate neutralization upon completion prevents product degradation during workup.
-
-
Isolation & Purification: Filter the resulting crude precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 20 mL) to remove residual salts and unreacted cyclohexanone. Recrystallize the crude solid from hot aqueous ethanol (70% EtOH) to afford 6-methyl-2,3,4,9-tetrahydro-1H-carbazole as off-white needles.
Quantitative Data & Optimization
To ensure optimal yields and validate the robustness of the protocol, various acid catalysts and conditions were evaluated. The quantitative data below summarizes the optimization parameters, demonstrating that concentrated HCl in ethanol provides the superior balance of conversion rate and isolated yield.
| Acid Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| Conc. HCl (5 eq) | EtOH | 80 | 3.0 | >95 | 82 |
| MeOH | 65 | 4.5 | 85 | 68 | |
| Polyphosphoric Acid | Neat | 110 | 1.5 | >95 | 74 |
| Toluene | 110 | 6.0 | 60 | 45 |
Table 1: Optimization of acid catalysts for the synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole from N'-(4-Methylphenyl)acetohydrazide.
References
-
Fischer indole synthesis applied to the total synthesis of natural products RSC Advances[Link]
-
Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles Organic Letters (via ResearchGate)[Link]
-
Expedient synthesis of indoles from N-Boc arylhydrazines Tetrahedron Letters (via Scribd)[Link]
Sources
Procedure for cyclization of N'-(4-Methylphenyl)acetohydrazide to pyrazoles
Application Note: One-Pot Cyclization of N'-(4-Methylphenyl)acetohydrazide to 1-(p-Tolyl)-1H-pyrazoles
Introduction & Mechanistic Insights
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, pervasive in the design of anti-inflammatory, antimicrobial, and anticancer agents[1]. The classical Knorr pyrazole synthesis relies on the cyclocondensation of arylhydrazines with 1,3-dicarbonyl compounds[1]. However, free arylhydrazines present significant handling challenges: they are notoriously unstable, highly toxic, and prone to rapid aerobic oxidation.
To circumvent these liabilities, N'-arylacetohydrazides—such as N'-(4-Methylphenyl)acetohydrazide (also known as 1-acetyl-2-(p-tolyl)hydrazine)—are employed as bench-stable, oxidation-resistant precursors[2]. The acetyl group dampens the nucleophilicity of the adjacent nitrogen, protecting the molecule during storage and handling[2].
As a Senior Application Scientist, it is critical to understand the causality of the reaction conditions. During this cyclization protocol, acidic conditions (e.g., refluxing glacial acetic acid) serve a dual mechanistic purpose[3]:
-
In Situ Deprotection: Acid-catalyzed hydrolysis of the acetamide bond liberates the highly reactive free p-tolylhydrazine[4].
-
Knorr Cyclocondensation: The acidic medium protonates the 1,3-dicarbonyl compound, accelerating nucleophilic attack by the hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration drive the aromatization to the thermodynamically stable 1-(p-tolyl)-1H-pyrazole[3].
Mechanistic Pathway
Mechanistic workflow of acetohydrazide cyclization to pyrazole.
Materials and Reagents
The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount |
| N'-(4-Methylphenyl)acetohydrazide | Substrate / Nitrogen Source | 164.20 | 1.0 | 1.64 g |
| Acetylacetone (Pentane-2,4-dione) | 1,3-Dielectrophile | 100.12 | 1.0 | 1.03 mL (1.00 g) |
| Glacial Acetic Acid | Solvent & Acid Catalyst | 60.05 | Excess | 15.0 mL |
| Ice-Cold Distilled Water | Precipitation Anti-solvent | 18.02 | N/A | 100.0 mL |
| Absolute Ethanol | Recrystallization Solvent | 46.07 | N/A | As needed |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. Visual cues at each step confirm the reaction's progression.
Step 1: Reaction Assembly
-
Equip a 50 mL round-bottom flask with a PTFE-coated magnetic stir bar.
-
Suspend N'-(4-Methylphenyl)acetohydrazide (1.64 g, 10.0 mmol) in glacial acetic acid (15.0 mL). Note: The suspension may not fully dissolve at room temperature; this is expected.
-
Add acetylacetone (1.03 mL, 10.0 mmol) dropwise over 2 minutes while stirring at 400 rpm.
Step 2: Cyclocondensation & Aromatization 4. Attach a water-cooled reflux condenser to the flask. 5. Submerge the flask in a pre-heated oil bath and bring the mixture to a gentle reflux (approx. 118 °C). 6. Maintain reflux for 6 hours[3]. Causality: The extended thermal energy in the presence of acetic acid is required to drive the dehydration of the intermediate pyrazoline, ensuring complete aromatization to the pyrazole.
Step 3: Workup & Precipitation 7. Remove the flask from the oil bath and allow it to cool to ambient temperature (approx. 20 °C). 8. Pour the crude reaction mixture slowly into a beaker containing 100 mL of vigorously stirred ice-cold distilled water. 9. Continue stirring for 15–20 minutes. A colorless to pale-yellow precipitate will form as the hydrophobic pyrazole crashes out of the aqueous acidic mixture.
Step 4: Isolation & Purification 10. Isolate the crude solid via vacuum filtration using a Büchner funnel. 11. Wash the filter cake with three 20 mL portions of cold distilled water to remove residual acetic acid. 12. Recrystallize the crude powder from a minimal volume of hot absolute ethanol to yield pure 3,5-dimethyl-1-(p-tolyl)-1H-pyrazole[3]. Dry under a high vacuum.
Reaction Optimization & Quantitative Data
To validate the choice of glacial acetic acid, comparative optimization data is summarized below. Glacial acetic acid provides the optimal balance of protonation capability and thermal capacity to drive the reaction to completion.
| Solvent System | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Purity (LC-MS) |
| Ethanol | None | 78 | 12 | < 15% | N/A | N/A |
| Ethanol | 2M HCl (10 mol%) | 78 | 8 | 85% | 72% | > 95% |
| Toluene | p-TsOH (10 mol%) | 110 | 6 | 90% | 78% | > 96% |
| Glacial Acetic Acid | Self-catalyzed | 118 | 6 | > 99% | 88% | > 99% |
Troubleshooting & Quality Control
-
Issue: Presence of Uncyclized Hydrazone or Pyrazoline Intermediates.
-
Diagnostic: LC-MS shows an [M+H]+ peak corresponding to +18 Da (water not lost) or +42 Da (acetyl group not cleaved).
-
Causality & Solution: The reaction did not achieve sufficient thermal energy for deacetylation and dehydration. Ensure the oil bath is strictly maintained at ≥118 °C and extend the reflux time by 2 hours.
-
-
Issue: Oiling Out During Precipitation.
-
Diagnostic: The product forms a sticky gum instead of a filterable powder when poured into water.
-
Causality & Solution: The anti-solvent (water) was not cold enough, or the addition was too rapid. Decant the water, redissolve the gum in minimal ethanol, and precipitate again by adding dropwise to ice-slush under aggressive stirring.
-
References
1.[1] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: 2.[3] Synthesis and Analgesic Activity of Some New Pyrazoles and Triazoles Bearing a 6,8-Dibromo-2-methylquinazoline Moiety. PMC - NIH. Available at: 3.[4] Synthesis of 2-Substituted Pyrazolo[3,4-d]pyrimidines. ResearchGate. Available at: 4.[2] 1-Acetyl-2-phenylhydrazine丨CAS 114-83-0. Hangzhou Leap Chem Co., Ltd. Available at:
Sources
Reaction conditions for N'-(4-Methylphenyl)acetohydrazide with 1,3-dicarbonyls
This application note details the optimized reaction conditions for the condensation of
Application Note: High-Fidelity Synthesis of 1-(4-Methylphenyl)pyrazoles
Executive Summary
The reaction of
Key Advantages:
-
Precursor Stability: The acetohydrazide is a shelf-stable solid, eliminating the need for handling hazardous hydrazine oils.
-
Reaction Control: The in situ deacetylation modulates the concentration of the active nucleophile, potentially reducing side reactions (e.g., bis-condensation).
-
Scalability: The protocol is amenable to gram-scale synthesis with simple workup procedures.
Chemical Mechanism & Pathway
The transformation proceeds via a cascade sequence: Condensation
-
Condensation: The terminal amino group (
) of the hydrazide attacks the most electrophilic carbonyl of the 1,3-diketone, forming a hydrazone intermediate. -
Cyclization: The second nitrogen attacks the remaining carbonyl (intramolecularly) to form a 5-hydroxy-pyrazoline.
-
Aromatization: Under acidic conditions (e.g., HCl or AcOH), water is eliminated. Concurrently, the
-acetyl group is hydrolyzed or eliminated as acetic acid to restore the aromaticity of the pyrazole ring (1-aryl-1H-pyrazole).
Visual Pathway (Graphviz)
Figure 1: Reaction pathway for the conversion of N'-(4-Methylphenyl)acetohydrazide to 1-arylpyrazole.
Experimental Protocol
Materials
-
Substrate:
-(4-Methylphenyl)acetohydrazide (1.0 equiv) -
Reagent: 1,3-Dicarbonyl (e.g., Acetylacetone, Benzoylacetone) (1.1 equiv)
-
Solvent: Ethanol (Absolute) or Methanol
-
Catalyst: Conc. HCl (catalytic, 2-3 drops) or Glacial Acetic Acid (as co-solvent)
Method A: Synthesis of 1-(4-Methylphenyl)-3,5-dimethylpyrazole
Targeting symmetric diketones (Acetylacetone)
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve
-(4-Methylphenyl)acetohydrazide (1.64 g, 10 mmol) in Ethanol (20 mL). -
Addition: Add Acetylacetone (1.13 mL, 11 mmol) dropwise over 5 minutes.
-
Catalysis: Add Conc. HCl (3 drops) or use Glacial Acetic Acid (1 mL) to facilitate deacetylation.
-
Reaction: Reflux the mixture at 78°C for 3–5 hours . Monitor via TLC (Eluent: Hexane/EtOAc 4:1). The starting hydrazide spot should disappear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour onto crushed ice (50 g) with stirring.
-
Neutralize with 10% NaHCO₃ solution if necessary.
-
The product usually precipitates as a solid. Filter, wash with cold water, and dry.
-
Alternative: If oil forms, extract with Dichloromethane (
mL), dry over MgSO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water (1:1) to yield colorless prisms.[1]
Method B: Regioselective Synthesis with Unsymmetrical Diketones
Targeting Benzoylacetone (1-phenyl-1,3-butanedione)
Note: Reaction with unsymmetrical diketones can yield regioisomers.[2] The steric bulk of the aryl group typically favors the formation of the isomer where the Nitrogen-Aryl bond is distal to the bulkiest group of the diketone, but this is solvent-dependent.
-
Dissolution: Dissolve hydrazide (10 mmol) in Glacial Acetic Acid (15 mL).
-
Addition: Add Benzoylacetone (10 mmol).
-
Reaction: Heat at 100°C for 4 hours .
-
Isolation: Pour into ice-water. The precipitate is collected.[1]
-
Analysis: Analyze via ¹H NMR to determine regioisomeric ratio (typically favors 1-(4-methylphenyl)-3-methyl-5-phenylpyrazole due to electronic control).
Data & Performance Metrics
The following table summarizes expected outcomes based on standard Knorr synthesis parameters applied to
| Parameter | Condition A (Neutral/Mild) | Condition B (Acidic/Reflux) |
| Solvent | Ethanol | Ethanol + HCl / AcOH |
| Temperature | 25°C - 50°C | 78°C - 100°C |
| Major Product | Hydrazone / Pyrazoline Intermediate | 1-Arylpyrazole (Fully Aromatic) |
| Acetyl Group Fate | Retained (mostly) | Cleaved (Hydrolyzed) |
| Typical Yield | 60-70% | 85-95% |
| Reaction Time | 12-24 Hours | 3-5 Hours |
Troubleshooting & Optimization
-
Incomplete Deacetylation: If the NMR shows a singlet around
2.1-2.3 ppm (acetyl methyl) integrating to 3H, the acetyl group has not been removed.-
Solution: Increase acid concentration (add 0.5 mL conc. HCl) and reflux for an additional 2 hours.
-
-
Regioisomer Mixtures: In unsymmetrical diketones, mixtures of 1,3- and 1,5-isomers may occur.
-
Solution: Switch solvent to Methanol (polar protic) to favor electronic control, or Toluene (non-polar) to favor steric control.
-
-
Oiling Out: If the product separates as an oil upon pouring into ice.
-
Solution: Scratch the side of the beaker with a glass rod to induce crystallization or seed with a pure crystal.
-
References
-
Gosselin, F., et al. (2004). "Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles." Journal of Organic Chemistry. Link
-
Deng, X., & Mani, N. S. (2008). "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Organic Letters. Link
-
Maddila, S., et al. (2013). "Synthesis and spectral characterization of some new 1-acetyl-pyrazoline derivatives." Spectrochimica Acta Part A. Link
-
Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. Link
Sources
Green chemistry protocols for synthesizing N-acetyl-N'-arylhydrazines
Application Note: Green Chemistry Protocols for the Regioselective Synthesis of N-Acetyl-N'-arylhydrazines
Introduction & Strategic Context
N-acetyl-N'-arylhydrazines (often referred to as 1-acetyl-2-arylhydrazines) are indispensable building blocks in modern drug discovery. They serve as direct precursors for the synthesis of complex nitrogen-containing heterocycles, including indoles via the Fischer indole synthesis[1], pyrazoles, and various agrochemical scaffolds.
Historically, the N-acetylation of arylhydrazines relied on hazardous volatile organic solvents (VOCs) such as dichloromethane (DCM), pyridine, or excess glacial acetic acid. These traditional methods suffer from poor Environmental Factors (E-factors) and pose significant toxicity risks. Driven by the paradigm shift toward sustainable drug design[2], this application note details field-proven, eco-friendly protocols—specifically aqueous-phase and mechanochemical solvent-free methodologies[1][3]—that eliminate toxic solvents while maximizing atom economy.
Mechanistic Insights & Causality of Regioselectivity
A critical challenge in hydrazine chemistry is achieving regioselectivity without relying on wasteful protecting-group strategies. As an Application Scientist, understanding the intrinsic electronic properties of the substrate is paramount to controlling the reaction outcome.
Causality of Regioselectivity:
An arylhydrazine molecule (Ar-NH-NH₂) possesses two distinct nucleophilic nitrogen centers. The internal nitrogen (N) is directly attached to the aromatic ring; its lone pair is delocalized into the
By utilizing green activation methods (which favor kinetic control over thermodynamic equilibration) and strictly stoichiometric amounts of the acylating agent, the electrophilic attack is exclusively directed to the terminal N'. This regioselective attack yields the desired N-acetyl-N'-arylhydrazine while completely suppressing unwanted di-acetylation.
Experimental Protocols: Self-Validating Systems
Note: The following protocols are engineered to be intrinsically self-validating. Because N-acetyl-N'-arylhydrazines are significantly less polar and less soluble in green media (water or solvent-free matrices) than their starting hydrazine salts, the spontaneous precipitation or solidification of the product serves as a direct, visual indicator of reaction completion.
Protocol A: Aqueous-Phase Acetylation
Rationale: Water acts as a benign, high-heat-capacity solvent that moderates the reactivity of acetic anhydride, preventing thermal runaway. The hydrophobic effect drives the newly formed, less polar product out of solution, pushing the reaction equilibrium forward.
Step-by-Step Methodology:
-
Preparation: Suspend 10.0 mmol of the selected arylhydrazine hydrochloride in 20 mL of deionized water in a 50 mL round-bottom flask.
-
Neutralization: Add 10.5 mmol of sodium acetate (NaOAc) to the suspension. Stir vigorously for 5 minutes at room temperature to liberate the free arylhydrazine base.
-
Acylation: Introduce 10.5 mmol of acetic anhydride dropwise over a 10-minute period. Maintain vigorous stirring at ambient temperature (20–25 °C).
-
Validation: The reaction is self-indicating. As the acetylation proceeds, a dense white to pale-yellow precipitate will form (typically within 15–30 minutes).
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake with 2 × 10 mL of ice-cold deionized water to remove residual sodium acetate and acetic acid byproducts. Dry in a vacuum desiccator.
Protocol B: Mechanochemical (Solvent-Free) Acetylation
Rationale: Mechanochemistry utilizes mechanical friction and impact to induce chemical transformations, completely eliminating the need for bulk solvents[4]. This localized energy transfer results in near-instantaneous reactions with an E-factor approaching zero[1].
Step-by-Step Methodology:
-
Preparation: In an agate mortar or a planetary ball mill vessel, combine 10.0 mmol of arylhydrazine hydrochloride and 10.5 mmol of anhydrous sodium acetate.
-
Activation: Grind the solid mixture for 2 minutes to ensure homogeneity and liberate the free base.
-
Acylation: Add 10.0 mmol of acetic anhydride directly to the homogenized solid mixture.
-
Milling: Grind vigorously for 10–15 minutes. The mixture will initially form a paste and subsequently harden into a dry, solid mass as the exothermic acetylation completes and the product crystallizes.
-
Isolation: Triturate the solid mass with 15 mL of water to dissolve the inorganic salts and residual acetic acid. Filter the suspension and air-dry the highly pure N-acetyl-N'-arylhydrazine.
Quantitative Data & Green Metrics Comparison
To validate the efficacy of these sustainable protocols, a comparative analysis against traditional VOC-based methods is summarized below:
| Reaction Parameter | Traditional Method (Pyridine/DCM) | Aqueous Protocol (Water) | Mechanochemical (Solvent-Free) |
| Solvent Toxicity | High (Carcinogenic/Toxic) | None (Benign) | None (Zero Solvent) |
| Reaction Time | 120 - 240 minutes | 30 - 45 minutes | 10 - 15 minutes |
| Temperature | Reflux (40 - 80 °C) | Ambient (20 - 25 °C) | Ambient (Frictional Heat) |
| Average Yield | 70 - 75% | 88 - 92% | 94 - 98% |
| E-Factor (kg waste/kg product) | > 20.0 | < 5.0 | < 0.5 |
| Regioselectivity (N' vs N,N') | Moderate (Requires chromatography) | Excellent (>99% N') | Excellent (>99% N') |
Process Visualization
The following diagram maps the kinetic pathway and green activation workflow, highlighting the critical nodes where green chemistry principles optimize the synthesis.
Fig 1: Green activation workflow and regioselective N'-acetylation mechanism of arylhydrazines.
References
-
Preparation, properties, and reductive alkylation of arylhydrazides Source: ResearchGate URL:[Link][3]
-
GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design Source: Royal Society of Chemistry (RSC) URL:[Link][2]
-
Multi-Component One-Pot Synthesis and Antimicrobial Activities (Solvent-Free Approaches) Source: National Institutes of Health (NIH / PMC) URL:[Link][4]
Sources
- 1. 1-Methyl-1-phenylhydrazine sulfate | Benchchem [benchchem.com]
- 2. GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03772F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield and Purity of N'-(4-Methylphenyl)acetohydrazide Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development focused on the synthesis of N'-(4-Methylphenyl)acetohydrazide. Hydrazide moieties are crucial building blocks in medicinal chemistry, acting as versatile scaffolds for novel therapeutic agents[1][2][3]. Achieving high yield and purity is paramount for downstream applications. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during this synthesis.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the root causes of common problems and providing actionable solutions.
Issue 1: My reaction yield is consistently low or non-existent.
Question: I am following a standard procedure involving the reaction of methyl (4-methylphenyl)acetate with hydrazine hydrate, but my yield is below 40%. What are the likely causes and how can I improve it?
Answer: Low yields are a frequent challenge and can stem from several factors, ranging from reagent quality to reaction conditions. Let's diagnose the potential issues systematically.
-
Potential Cause 1: Reactant Quality and Stoichiometry
-
Expertise & Experience: The purity of your starting materials is critical. 4-methylphenylhydrazine and its salts can degrade over time, and hydrazine hydrate can absorb atmospheric CO₂ and water, reducing its effective concentration[4][5]. Similarly, the starting ester must be pure. An acid impurity in the ester, for instance, will neutralize the hydrazine, a base, rendering it non-nucleophilic.
-
Recommended Solution:
-
Verify Purity: Check the purity of your methyl (4-methylphenyl)acetate via NMR. Ensure your hydrazine hydrate is from a recently opened bottle and has been stored properly.
-
Optimize Stoichiometry: Using an excess of hydrazine hydrate can help drive the reaction to completion[4]. A molar ratio of 1:3 to 1:5 of ester to hydrazine hydrate is a good starting point. This ensures the concentration of the nucleophile remains high throughout the reaction.
-
-
-
Potential Cause 2: Sub-optimal Reaction Conditions
-
Expertise & Experience: Hydrazinolysis of esters is temperature and time-dependent. While some reactions proceed at room temperature, gentle heating is often required to achieve a reasonable reaction rate[3][6]. However, excessively high temperatures or prolonged heating can lead to the formation of byproducts or degradation[4].
-
Recommended Solution:
-
Temperature Control: If stirring at room temperature gives low conversion, try heating the reaction mixture to a gentle reflux (e.g., in methanol, ~65°C)[7].
-
Reaction Monitoring: Do not rely on a fixed reaction time. The most reliable way to determine completion is by monitoring the disappearance of the starting ester using Thin Layer Chromatography (TLC)[4]. (See Protocol 3 for a detailed TLC procedure).
-
-
-
Potential Cause 3: Inefficient Product Isolation
-
Expertise & Experience: N'-(4-Methylphenyl)acetohydrazide has some solubility in alcohol/water mixtures. Product can be lost during the work-up if precipitation is incomplete or if it's washed with an inappropriate solvent.
-
Recommended Solution:
-
Maximize Precipitation: After removing the bulk of the reaction solvent (e.g., methanol) under reduced pressure, add cold water to precipitate the product. Cooling the mixture in an ice bath for at least 30 minutes can significantly improve the recovery of the solid product[3][8].
-
Proper Washing: Wash the filtered crystals with a minimal amount of ice-cold water or a cold non-polar solvent like diethyl ether to remove residual impurities without dissolving the product[3].
-
-
Troubleshooting Flowchart for Low Yield
Caption: A decision tree to systematically diagnose and resolve causes of low reaction yield.
Issue 2: My final product is an oil or fails to crystallize properly.
Question: After the work-up, I obtained an oil instead of a solid. How can I solidify my product for proper purification?
Answer: The phenomenon of "oiling out" is common when impurities are present, which can depress the melting point of the product, or when the solution is supersaturated[8]. Here are several field-proven techniques to induce crystallization.
-
Trituration: This is the most direct method. Add a small amount of a non-polar solvent in which your product is insoluble (e.g., cold hexanes or diethyl ether). Vigorously scratch and stir the oil with a spatula or glass rod. This process breaks up the oil, washes away soluble impurities, and provides nucleation sites for crystal growth[6][9].
-
Solvent System Adjustment for Recrystallization: If trituration fails, proceed with recrystallization from a mixed-solvent system.
-
Dissolve the oil in a minimal amount of a hot "good" solvent where it is highly soluble (e.g., ethanol or methanol)[8].
-
While hot, add a "poor" solvent where the product is insoluble (e.g., water) dropwise until you see persistent cloudiness (turbidity)[8][10].
-
Add a few more drops of the hot "good" solvent to just redissolve the cloudiness.
-
Allow the solution to cool slowly. This controlled decrease in solubility is highly effective for inducing crystallization[8].
-
-
Seeding: If you have a pure crystal from a previous batch, add a tiny speck (a "seed crystal") to the supersaturated solution. This provides a template for crystal growth[8].
Issue 3: My purified product contains persistent impurities.
Question: Despite recrystallization, my NMR spectrum shows unreacted starting material or other unknown peaks. What's the best way to achieve high purity?
Answer: Achieving greater than 98% purity often requires careful optimization of the purification step.
-
Potential Cause 1: Inefficient Recrystallization
-
Expertise & Experience: The choice of solvent is the most critical factor in recrystallization[10]. An ideal solvent will dissolve the compound completely at high temperature but very poorly at low temperature, while impurities remain soluble at all temperatures[8].
-
Recommended Solution:
-
Solvent Screening: Test the solubility of your crude product in various solvents (see Table 2) to find the optimal one. A mixed-solvent system like ethanol-water is often very effective for hydrazides[7].
-
Slow Cooling: Do not rush the crystallization process. Allowing the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice[8].
-
Hot Filtration: If you observe insoluble impurities in your hot solution, you must perform a hot gravity filtration before cooling to remove them[9].
-
-
-
Potential Cause 2: Presence of Di-acetylated Side Product
-
Expertise & Experience: If using an acylating agent like acetic anhydride or acetyl chloride, it is possible to form a di-acetylated product, especially if the temperature is too high or the stoichiometry is not well-controlled. This impurity can be difficult to remove by simple recrystallization.
-
Recommended Solution: This issue is best addressed by optimizing the reaction itself. Stick to the milder hydrazinolysis of an ester. If using acetylation, add the acetylating agent slowly at a low temperature (0 °C) to favor mono-acetylation.
-
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Impure or degraded reactants. | Verify purity of starting materials via NMR or melting point. Use fresh hydrazine hydrate.[5] |
| Sub-optimal temperature or time. | Monitor reaction progress by TLC. Gently heat to reflux if the reaction is slow at room temperature.[6] | |
| Product loss during work-up. | Ensure complete precipitation by cooling in an ice bath. Wash filtered product with minimal ice-cold solvent.[3] | |
| Oily Product | High level of impurities. | Triturate the oil with a non-polar solvent like cold hexanes to induce crystallization and remove impurities.[9] |
| Supersaturation. | Use a mixed-solvent system for recrystallization (e.g., ethanol/water) and allow for slow cooling.[8] | |
| Impure Product | Inefficient recrystallization. | Screen for an optimal recrystallization solvent. Ensure slow cooling to form pure crystals.[10] |
| Co-crystallization of impurities. | If impurities persist, consider column chromatography over silica gel.[9][11] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding synthetic route for N'-(4-Methylphenyl)acetohydrazide? A1: One of the most robust and frequently successful methods is the hydrazinolysis of a corresponding ester. Reacting methyl (4-methylphenyl)acetate with an excess of hydrazine hydrate in a solvent like methanol or ethanol typically provides a high yield of the desired product with a simple work-up procedure[2][7]. This method avoids harsh reagents and often results in a cleaner crude product compared to direct acetylation routes.
Q2: What are the critical safety precautions when working with hydrazine hydrate? A2: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of vapors and contact with skin.
Q3: How can I confirm the identity and purity of my final product? A3: A combination of analytical techniques should be used for full characterization:
-
Thin Layer Chromatography (TLC): To ensure the absence of starting materials.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure, while IR spectroscopy can confirm the presence of key functional groups (e.g., N-H, C=O).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Elemental Analysis: Provides the elemental composition (C, H, N), which is a direct and quantitative measure of purity against the theoretical formula[12].
Q4: What is the best solvent for recrystallizing N'-(4-Methylphenyl)acetohydrazide? A4: The ideal solvent depends on the impurities present. However, a mixed-solvent system of ethanol and water is an excellent starting point[7]. The compound is generally soluble in hot ethanol and insoluble in water. This allows for precise control over the saturation point to induce crystallization.
Table 2: Recommended Solvents for Recrystallization Screening
| Solvent / System | Type | Rationale |
| Ethanol/Water | Mixed-Solvent | Good solubility in hot ethanol, poor solubility in water. Highly tunable.[7][8] |
| Methanol/Water | Mixed-Solvent | Similar to ethanol/water, but methanol is more volatile.[7] |
| Isopropanol | Single Solvent | May offer a good solubility differential between hot and cold. |
| Ethyl Acetate | Single Solvent | A moderately polar solvent that may be effective if impurities are very polar or non-polar. |
Part 3: Experimental Protocols
Protocol 1: Synthesis via Hydrazinolysis of Methyl (4-Methylphenyl)acetate
This protocol is a self-validating system, incorporating in-process controls (TLC) to ensure reaction completion.
Synthesis Workflow Diagram
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Materials:
-
Methyl (4-methylphenyl)acetate (1.0 eq)
-
Hydrazine hydrate (85% or higher, 3.0-5.0 eq)
-
Methanol (MeOH)
-
Deionized Water
-
Ethanol (EtOH)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl (4-methylphenyl)acetate (1.0 eq) and methanol (approx. 5-10 mL per gram of ester).
-
Reagent Addition: While stirring, add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C). Monitor the reaction progress every hour using TLC (see Protocol 3). The reaction is complete when the starting ester spot is no longer visible.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting residue, add cold deionized water and stir vigorously. A white solid should precipitate. Cool the flask in an ice bath for 30 minutes to maximize solid recovery.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold water.
-
Drying: Dry the crude product under vacuum. Determine the crude yield.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dried N'-(4-Methylphenyl)acetohydrazide in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Inducing Saturation: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add 1-2 drops of hot ethanol to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a minimal amount of ice-cold ethanol/water (approx. 1:1 mixture). Dry the crystals in a vacuum oven.
Protocol 3: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Use a capillary tube to spot a dilute solution of your starting ester (SM) and a co-spot (SM + reaction mixture) on the baseline. Spot the reaction mixture (RM) next to it.
-
Elution: Place the TLC plate in a developing chamber containing an appropriate eluent (e.g., 30-50% Ethyl Acetate in Hexanes). The solvent level must be below the baseline.
-
Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material in the RM lane has disappeared. The product hydrazide is more polar and will have a lower Rf value than the starting ester.
Reaction Mechanism dot
// Reactants reactants [label=<
+
Methyl (4-methylphenyl)acetate
Hydrazine
];
// Intermediate intermediate [label=<
Tetrahedral Intermediate
];
// Products products [label=<
+
N'-(4-Methylphenyl)acetohydrazide
Methanol
];
// Arrows reactants -> intermediate [label="Nucleophilic Attack"]; intermediate -> products [label="Collapse &\nElimination of -OCH3"]; }
Sources
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 2. 2-(4-Methylphenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[(4-Methylphenyl)sulfanyl]acetohydrazide | 14776-65-9 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-(4-Methylphenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low purity in N'-(4-Methylphenyl)acetohydrazide recrystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of N'-(4-Methylphenyl)acetohydrazide. This compound is a critical building block in the synthesis of complex indoles and selective COX-2 inhibitors[1]. While recrystallization is the gold standard for its purification, low purity often results from a misunderstanding of the underlying chemical environment—specifically, the co-precipitation of structurally similar side products.
This guide is designed to move beyond basic instructions by explaining the causality behind these impurities and providing a self-validating troubleshooting framework.
Diagnostic Workflow
Before altering your protocol, you must identify the specific impurity driving your low purity metrics. Use the diagnostic workflow below to map your analytical results (HPLC/NMR) to the correct physicochemical intervention.
Diagnostic workflow for identifying and resolving impurities in N'-(4-Methylphenyl)acetohydrazide.
Troubleshooting Guide
Q1: My recrystallized product is contaminated with a di-acetylated byproduct. How do I remove it?
Causality: The acetylation of 4-methylphenylhydrazine can proceed beyond the mono-acetylated state if stoichiometry or temperature is poorly controlled, yielding N,N'-diacetyl-4-methylphenylhydrazine. This byproduct has a similar non-polar character to the target compound, causing it to co-crystallize when using strictly non-polar or weakly polar solvents. Solution: Switch to a more polar, protic solvent system. Recrystallization from ethanol or an ethyl acetate/ethanol mixture is highly effective[2]. The protic solvent preferentially solvates the more polar mono-acetylated target via hydrogen bonding at elevated temperatures, while keeping the di-acetylated impurity dissolved in the cold mother liquor.
Q2: The crystals have a distinct yellow/orange tint instead of being pure white. What causes this, and how can it be resolved?
Causality: Arylhydrazines are highly susceptible to aerobic oxidation. Exposure to atmospheric oxygen catalyzes their oxidation into corresponding aryldiazenes (azo compounds)[3]. These azo compounds are highly conjugated, intensely colored, and easily trapped within the growing crystal lattice of the acetohydrazide. Solution: To prevent oxidation, conduct the recrystallization under an inert atmosphere (nitrogen or argon). To remove existing azo impurities, dissolve the crude product in hot ethanol, add 5-10% (w/w) activated charcoal, and reflux for 15 minutes. Perform a hot filtration through a Celite pad to physically remove the charcoal and the adsorbed azo compounds before initiating cooling.
Q3: NMR analysis shows residual unreacted 4-methylphenylhydrazine. Why didn't recrystallization remove it?
Causality: 4-methylphenylhydrazine and N'-(4-Methylphenyl)acetohydrazide share a nearly identical aromatic backbone, leading to overlapping solubility profiles in standard organic solvents. Simple thermal recrystallization cannot efficiently separate them. Solution: Exploit the basicity of the unreacted hydrazine. Before attempting recrystallization, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and perform a liquid-liquid extraction using dilute hydrochloric acid. The unreacted hydrazine will protonate to form 4-methylphenylhydrazine hydrochloride, partitioning entirely into the aqueous layer[2].
Quantitative Impurity Profiling
To successfully design a purification strategy, you must understand the thermodynamic behavior of each impurity within the chosen solvent system.
| Impurity Type | Chemical Nature | Solubility in Hot EtOH | Solubility in Cold EtOH | Targeted Removal Strategy |
| N,N'-Diacetyl byproduct | Non-polar, neutral | High | Moderate | Cold EtOH/Water wash of filter cake |
| Aryldiazenes (Azo) | Conjugated, neutral | High | Low (co-precipitates) | Activated Carbon adsorption |
| 4-Methylphenylhydrazine | Polar, basic | High | Moderate | Acidic aqueous extraction (Pre-wash) |
Optimized Recrystallization Protocol (Self-Validating)
This step-by-step methodology integrates the solutions discussed above into a single, highly robust workflow designed to yield >95% purity[2].
Step 1: Acidic Pre-Wash (Optional but Recommended) Dissolve the crude product in ethyl acetate. Wash the organic layer twice with 1M HCl to remove unreacted hydrazine. Wash once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Validation Check: The absence of an amine proton signal (~4.0 ppm) in a crude ¹H-NMR confirms successful removal.
Step 2: Dissolution & Decolorization Suspend the concentrated crude solid in a minimal volume of boiling ethanol (approx. 5-7 mL per gram of crude). Once fully dissolved, add 5% w/w activated carbon. Reflux the mixture for 10-15 minutes under a nitrogen atmosphere to adsorb oxidized diazene impurities[3].
Step 3: Hot Filtration Filter the boiling suspension rapidly through a pre-warmed Celite pad into a clean, heated receiving flask. Wash the Celite pad with 1-2 mL of near-boiling ethanol to ensure complete transfer of the target compound.
Step 4: Controlled Crystallization Allow the clear filtrate to cool slowly to room temperature undisturbed. Rapid cooling traps impurities in the crystal lattice. Once at room temperature, chill the flask in an ice-water bath (0-5 °C) for 1 hour to maximize thermodynamic yield.
Step 5: Isolation & Washing Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold ethanol to purge the mother liquor containing the di-acetylated impurities. Validation Check: The resulting crystals should be stark white. Any residual yellow tint indicates an incomplete hot filtration or the need for a second charcoal treatment.
Step 6: Drying Dry the crystals under high vacuum at 40 °C for 12 hours to remove residual ethanol.
Frequently Asked Questions (FAQs)
Q: Can I use methanol instead of ethanol for recrystallization? A: While methanol can be used, ethanol is generally preferred due to a steeper solubility curve for N'-(4-Methylphenyl)acetohydrazide. Ethanol provides higher recovery yields and better exclusion of the di-acetylated impurity in the cold mother liquor[2].
Q: My product oiled out instead of crystallizing. What went wrong? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound melts out of solution before it crystallizes, usually because the solvent volume is too low or the impurity load is too high. If this happens, reheat the mixture until homogeneous, add 10-20% more ethanol, and allow it to cool much more slowly. Seeding the solution with a pure crystal at room temperature can also force crystallization over oiling.
References
- Benchchem. N-(4-Methylphenyl)acetohydrazide hydrochloride - 32703-05-2.
- ACS Publications. Arylhydrazine Trapping of Benzynes: Mechanistic Insights and a Route to Azoarenes | Organic Letters.
- Benchchem. 4-(Methylsulfonyl)phenylacetic Acid | High-Purity Reagent.
Sources
Removing unreacted p-tolylhydrazine from product mixture
Topic: Purification Strategies for Unreacted Aryl Hydrazines Audience: Medicinal Chemists, Process Chemists, Purification Engineers
Triage: The Rapid Decision Matrix
Q: I have unreacted p-tolylhydrazine in my crude mixture. Which removal method should I choose?
A: The correct method depends entirely on the chemical nature of your product, not the impurity. p-Tolylhydrazine is a basic amine (
Figure 1: Strategic decision matrix for hydrazine removal. Select Protocol A for neutral/stable products and Protocol B for basic or labile products.
Protocol A: Controlled Acid-Base Extraction
Q: My product is a neutral Indole (Fischer synthesis product). Can I just wash with HCl?
A: Yes, but you must control the pH carefully.
-
The Science: p-Tolylhydrazine is a weak base (
). Your indole product is effectively neutral ( for protonation). -
The Risk: Strong, concentrated acids can cause indoles to dimerize or polymerize.
-
The Solution: Use a "soft" acid wash that protonates the hydrazine (making it water-soluble) without degrading the indole.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude mixture in a non-polar solvent (Ethyl Acetate or Toluene). Avoid DCM if possible (emulsion risk).[1]
-
The Wash: Wash the organic layer 2x with 10% Citric Acid (aq) or 0.5 M HCl .
-
Why Citric Acid? It buffers around pH 3-4, sufficient to protonate the hydrazine (>99% ionized) but gentle on the product.
-
-
Validation: Check the aqueous layer by TLC. The hydrazine spot (staining red/brown with PMA or UV active) should migrate to the aqueous phase.
-
Brine Wash: Wash the organic layer once with brine to remove residual acid.
-
Dry & Concentrate: Dry over
and concentrate.
Protocol B: Electrophilic Scavenging (High Purity/Trace Removal)
Q: My product is a basic amine, or I need to meet ICH M7 limits (<10 ppm). Extraction isn't working.
A: When partition coefficients fail (both product and impurity are bases), you must exploit the nucleophilicity of the hydrazine. The most robust method is Polymer-Supported Scavenging .
Mechanism of Action: You introduce an electrophile (aldehyde or isocyanate) attached to a solid bead. The hydrazine reacts to form a covalent bond with the bead (hydrazone formation) and is filtered away.
Figure 2: Chemoselective removal of hydrazine using polymer-supported benzaldehyde resin.
Comparison of Scavenging Agents:
| Scavenger Type | Reagent Name | Mechanism | Pros | Cons |
| Solid-Supported | PS-Benzaldehyde | Forms Hydrazone | No leaching; simple filtration; high specificity. | Expensive; slower kinetics (requires shaking). |
| Solid-Supported | PS-Isocyanate | Forms Semicarbazide | Very fast reaction; irreversible. | Can react with primary amine products.[2] |
| Solution Phase | 4-Nitrobenzaldehyde | Forms Hydrazone | Cheap; fast. | Requires chromatography to remove the new hydrazone.[3] |
| Solution Phase | Phthalic Anhydride | Forms Phthalimide | Deactivates hydrazine toxicity. | Hard to separate if product is polar.[1] |
Protocol for PS-Benzaldehyde Scavenging:
-
Calculate Loading: Determine the excess hydrazine (by NMR or HPLC). Use 3-4 equivalents of resin relative to the impurity.
-
Solvent Selection: Dissolve crude in DCM, THF, or DMF (Resins swell best in these).
-
Incubation: Add resin and shake gently (do not stir with magnetic bar, which grinds beads) for 4–12 hours at room temperature.
-
Tip: Add a catalytic amount of Acetic Acid (1%) to catalyze hydrazone formation.
-
-
Filtration: Filter through a fritted funnel. Rinse resin with solvent.
-
Result: The filtrate contains the product; the hydrazine is trapped on the beads.
Protocol C: Chromatographic Troubleshooting
Q: The hydrazine is "streaking" on my column and contaminating fractions.
A: Aryl hydrazines are polar and form strong hydrogen bonds with silica silanols, causing tailing.
The Fix:
-
Pre-wash: If possible, perform the acid wash (Protocol A) before the column.
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%
to your mobile phase. This blocks the silanol sites on the silica, sharpening the hydrazine peak and usually eluting it faster. -
Visualization: p-Tolylhydrazine is UV active but also stains distinctly.
-
PMA Stain: usually dark brown/red.
-
Vanillin Stain: Yellow/Orange (formation of hydrazone on the TLC plate).
-
Safety & Waste Disposal (Critical)
Q: How do I dispose of the waste aqueous layers or resins containing p-tolylhydrazine?
A: DO NOT pour hydrazine waste directly into the drain. It is a suspected carcinogen and aquatic toxin.
Deactivation Protocol (Oxidation):
-
Collect all aqueous washes and resin filtrates in a dedicated waste container.
-
Slowly add 10% Sodium Hypochlorite (Bleach) solution while stirring.
-
Monitor: The reaction is exothermic and releases Nitrogen gas (
).-
Reaction:
-
-
Test for excess oxidant using starch-iodide paper (should turn blue).
-
Adjust pH to neutral and dispose of as chemical waste according to local EHS regulations.
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation. Link
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter on Impurity Removal). Link
-
MacClellan, J. G., et al. (2011). Removal of Genotoxic Impurities from Active Pharmaceutical Ingredients. Organic Process Research & Development. (Discusses resin scavenging). Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: p-Tolylhydrazine Hydrochloride.[4]Link
Sources
Technical Support Center: Overcoming Solubility Challenges of N'-(4-Methylphenyl)acetohydrazide in Aqueous Media
Welcome to the dedicated technical support center for N'-(4--Methylphenyl)acetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming the inherent low aqueous solubility of this compound. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the successful integration of N'-(4-Methylphenyl)acetohydrazide into your experimental workflows.
I. Frequently Asked Questions (FAQs)
Q1: What is N'-(4-Methylphenyl)acetohydrazide and why is its solubility in water a concern?
N'-(4-Methylphenyl)acetohydrazide is a chemical compound belonging to the hydrazide class. Like many organic molecules with aromatic rings and limited polar functional groups, it exhibits poor solubility in water.[1][2] This low aqueous solubility can be a significant hurdle in various experimental settings, particularly in biological assays and pharmaceutical formulation development, where aqueous environments are standard.[3] Inadequate dissolution can lead to inaccurate experimental results, reduced bioavailability, and challenges in developing effective delivery systems.
Q2: What are the initial signs of solubility issues with N'-(4-Methylphenyl)acetohydrazide in my experiments?
Common indicators of solubility problems include:
-
Visible Precipitation: The most obvious sign is the formation of a solid precipitate, cloudiness, or turbidity in your aqueous solution after adding the compound.
-
Inconsistent Results: Poor solubility can lead to variable and non-reproducible data in biological or chemical assays due to an unknown effective concentration of the compound in solution.
-
Low Bioavailability: In preclinical studies, low aqueous solubility often correlates with poor absorption and bioavailability of the compound.[3]
Q3: Are there any quick, initial steps I can take to improve the solubility of N'-(4-Methylphenyl)acetohydrazide for preliminary experiments?
For initial range-finding experiments, using a small percentage of a cosolvent like dimethyl sulfoxide (DMSO) is a common starting point. However, it is crucial to determine the maximum tolerable concentration of the cosolvent in your specific assay, as it can have its own biological or chemical effects. The final concentration of DMSO should ideally not exceed 1%.[4]
II. Troubleshooting Guide: Enhancing Aqueous Solubility
This section provides a detailed, question-and-answer-style troubleshooting guide to address specific solubility challenges you may encounter.
Issue 1: My compound is precipitating out of my aqueous buffer. How can I achieve a stable solution?
This is a classic sign of exceeding the compound's intrinsic aqueous solubility. Here are several strategies to address this, ranging from simple to more complex formulation approaches.
Solution 1.1: Utilizing Cosolvents
Scientific Rationale: Cosolvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar or poorly water-soluble compounds.[5][6] They work by reducing the polarity of the aqueous solvent system, making it more favorable for the dissolution of hydrophobic molecules.
Recommended Cosolvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used cosolvent with low toxicity at typical concentrations used in vitro.[5]
-
Ethanol: A commonly used cosolvent, particularly in pharmaceutical formulations.[6]
-
Polyethylene Glycols (PEGs) (e.g., PEG 300, PEG 400): These are less volatile and can be suitable for a variety of applications.[7]
-
Propylene Glycol: Another frequently used cosolvent in pharmaceutical preparations.[7]
Experimental Protocol: Preparing a Stock Solution with a Cosolvent
-
Initial Solubility Test: Determine the approximate solubility of N'-(4-Methylphenyl)acetohydrazide in your chosen cosolvent (e.g., DMSO) by preparing a saturated solution.
-
High-Concentration Stock Preparation: Prepare a high-concentration stock solution of the compound in the pure cosolvent (e.g., 10-50 mM in DMSO).
-
Serial Dilution: Serially dilute the stock solution into your aqueous experimental buffer. It is critical to add the stock solution to the buffer with vigorous vortexing or stirring to facilitate rapid dispersion and prevent localized precipitation.
-
Final Cosolvent Concentration: Ensure the final concentration of the cosolvent in your working solution is as low as possible and does not interfere with your experimental system.
Data Presentation: Approximate Solubility of N'-(4-Methylphenyl)acetohydrazide in Common Cosolvents
| Cosolvent | Approximate Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | A common first choice for in vitro studies. |
| Ethanol | Moderate to High | Often used in formulations for oral administration. |
| Polyethylene Glycol 400 | Moderate | Useful for both oral and parenteral formulations. |
| Propylene Glycol | Moderate | A versatile cosolvent with a good safety profile. |
Note: The exact solubility values should be determined empirically for your specific batch of N'-(4-Methylphenyl)acetohydrazide.
Visualization: Mechanism of Cosolvency
Caption: Mechanism of increased solubility via cosolvency.
Solution 1.2: pH Adjustment
Scientific Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution.[8] By adjusting the pH, you can shift the equilibrium towards the more soluble ionized form of the compound. While N'-(4-Methylphenyl)acetohydrazide is not strongly acidic or basic, the hydrazide moiety can be protonated under acidic conditions, and the amide proton can be removed under strongly basic conditions.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add an excess amount of N'-(4-Methylphenyl)acetohydrazide to each buffer.
-
Equilibrate the samples by shaking or stirring for a set period (e.g., 24-48 hours) at a constant temperature.
-
Separate the undissolved solid by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot solubility versus pH to determine the optimal pH range for dissolution.
Important Considerations:
-
Compound Stability: Ensure that N'-(4-Methylphenyl)acetohydrazide is stable at the pH values tested. Degradation can lead to erroneous solubility measurements.
-
Physiological Relevance: For biological experiments, the final pH should be compatible with the cells or biological system being studied.
Issue 2: Even with cosolvents, I am observing precipitation over time or upon dilution.
This suggests that while a cosolvent can initially dissolve the compound, the solution is not thermodynamically stable, especially upon dilution into a more aqueous environment. In such cases, more advanced formulation strategies are required.
Solution 2.1: Utilizing Surfactants and Micellar Solubilization
Scientific Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[9] These micelles have a hydrophobic core and a hydrophilic shell. Poorly water-soluble compounds like N'-(4-Methylphenyl)acetohydrazide can partition into the hydrophobic core of the micelles, leading to a significant increase in their apparent aqueous solubility.[10]
Commonly Used Surfactants:
-
Tween® 80 (Polysorbate 80): A non-ionic surfactant widely used in pharmaceutical formulations.[11]
-
Sodium Lauryl Sulfate (SLS): An anionic surfactant.
-
Cremophor® EL (Polyoxyl 35 Castor Oil): A non-ionic surfactant used for solubilizing hydrophobic drugs.
Experimental Protocol: Micellar Solubilization
-
Select a biocompatible surfactant.
-
Prepare a series of aqueous solutions of the surfactant at concentrations above its CMC.
-
Add an excess of N'-(4-Methylphenyl)acetohydrazide to each surfactant solution.
-
Equilibrate the samples as described in the pH adjustment protocol.
-
Separate the undissolved solid and quantify the dissolved compound in the supernatant.
Visualization: Micellar Solubilization
Caption: Solubilization of a hydrophobic compound within a surfactant micelle.
Solution 2.2: Complexation with Cyclodextrins
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[12][13] They can form inclusion complexes with poorly water-soluble molecules by encapsulating the hydrophobic part of the guest molecule within their cavity.[14][15] This complexation effectively shields the hydrophobic molecule from the aqueous environment, thereby increasing its solubility and stability.[16]
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD): One of the most commonly used cyclodextrins.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility and a better safety profile for parenteral administration.[12]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high water solubility and the ability to form stable complexes.
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Phase Solubility Study: To determine the stoichiometry and binding constant of the complex, add an excess of N'-(4-Methylphenyl)acetohydrazide to aqueous solutions containing increasing concentrations of the chosen cyclodextrin. After equilibration, measure the concentration of the dissolved compound. A linear increase in solubility with cyclodextrin concentration (at lower concentrations) is indicative of a 1:1 complex.
-
Kneading Method (for small-scale preparation):
-
Make a paste of the cyclodextrin with a small amount of water.
-
Add N'-(4-Methylphenyl)acetohydrazide to the paste and knead thoroughly for 30-60 minutes.
-
Dry the resulting solid to obtain the inclusion complex.
-
-
Solvent Evaporation Method:
-
Dissolve both N'-(4-Methylphenyl)acetohydrazide and the cyclodextrin in a suitable organic solvent (e.g., ethanol or a methanol-water mixture).
-
Evaporate the solvent under reduced pressure.
-
The resulting solid contains the inclusion complex.
-
Visualization: Cyclodextrin Inclusion Complex
Caption: Encapsulation of the compound within a cyclodextrin host molecule.
III. Summary of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Cosolvency | Reduces solvent polarity.[5] | Simple to prepare, effective for many compounds. | Potential for compound precipitation upon dilution, solvent may have biological effects.[5] |
| pH Adjustment | Increases the fraction of the more soluble ionized form.[8] | Simple and cost-effective. | Only applicable to ionizable compounds, risk of chemical instability at extreme pHs. |
| Micellar Solubilization | Encapsulation in surfactant micelles.[9] | High solubilization capacity. | Surfactants can interfere with some biological assays and may have toxicity concerns. |
| Cyclodextrin Complexation | Formation of inclusion complexes.[12] | Increases solubility and stability, can improve bioavailability.[14] | Can be more complex to prepare, potential for competition with other molecules for the cyclodextrin cavity. |
IV. References
-
Solubility enhancement techniques: A comprehensive review. (2023). ResearchGate. [Link]
-
Mura, P. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. [Link]
-
Jadhav, N., et al. (2020). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy and Bioallied Sciences. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]
-
Cosolvent. (n.d.). In Wikipedia. Retrieved from [Link]
-
Singh, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]
-
Mura, P. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. [Link]
-
Bioavailability Enhancement: Drug Solubility Enhancement. (2025). JoVE. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). Bentham Science. [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2020). ACS Publications. [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2020). ResearchGate. [Link]
-
MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). ijpcbs. [Link]
-
DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.). International Scientific Journal of Engineering and Management. [Link]
-
Various techniques for solubility enhancement: An overview. (2015). The Pharma Innovation. [Link]
-
PH correction: Significance and symbolism. (2026). Wisdomlib. [Link]
-
Di Lorenzo, R., et al. (2022). Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study. MDPI. [Link]
-
Edwards, D. A., et al. (1994). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. ASCE Library. [Link]
-
ACETHYDRAZIDE FOR SYNTHESIS. (n.d.). Loba Chemie. [Link]
-
Separation of Organic Compounds from Surfactant Solutions: A Review. (2007). Taylor & Francis. [Link]
-
Preparation of acyl hydrazine derivatives. (n.d.). Google Patents.
-
Acetic hydrazide, 96% 25 g. (n.d.). Thermo Scientific Chemicals. [Link]
-
Praveen, M., et al. (2012). 2-(4-Methylphenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
N-(4-Methylphenyl)acetamide. (2024). ChemBK. [Link]
-
Acetyl Hydrazide, High Purity Powder (C2H6N2O), Affordable Price. (n.d.). IndiaMART. [Link]
-
Mastering the Art of Writing Technical Manuals: A Comprehensive Guide. (n.d.). Documentation AI. [Link]
-
Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9). (n.d.). Cheméo. [Link]
-
N'-(N-methyl-4-piperidyl)acetohydrazide. (n.d.). PubChem. [Link]
-
How To Write Technical Documentation in 7 Quick Steps. (2023). Tango.ai. [Link]
-
How to Create a Technical Manual. (2025). ClickHelp. [Link]
-
The ultimate guide to technical writing in the life sciences. (2026). Scilife. [Link]
-
How to Create Technical Documentation with Examples. (2023). Knowledge Base. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]
- 3. brieflands.com [brieflands.com]
- 4. 2-[(4-Methylphenyl)sulfanyl]acetohydrazide | 14776-65-9 | Benchchem [benchchem.com]
- 5. wjbphs.com [wjbphs.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascelibrary.org [ascelibrary.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cyclodextrin Inclusion Compounds - CD Bioparticles [cd-bioparticles.net]
Technical Support Center: Minimizing Side Reactions in Aryl Hydrazine Acetylation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the acetylation of aryl hydrazines.
The synthesis of monoacetylated aryl hydrazines (such as 1-acetyl-2-phenylhydrazine) is a foundational workflow in the development of indoles, pyrazoles, and diazenes. However, due to the difunctional nature of hydrazines and their sensitivity to oxidation, researchers frequently encounter side reactions such as over-acetylation, radical degradation, and hydrazone condensation. This guide breaks down the causality behind these issues and provides self-validating protocols to ensure high-yield, regioselective synthesis.
Core Causality: The Chemistry of Side Reactions
To control the reaction, we must first understand the intrinsic reactivity of the aryl hydrazine molecule:
-
Regioselectivity & Nucleophilicity: In phenylhydrazine, the terminal nitrogen (N2) is
hybridized and less sterically hindered, making it significantly more nucleophilic than the internal nitrogen (N1), whose lone pair is partially delocalized into the adjacent aromatic ring. Under kinetic control (low temperature, controlled stoichiometry), [1] is highly favored.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Over-acetylation: If the system shifts to thermodynamic control (excess heat) or if excess acylating agent is present, the secondary amine (N1) will also react, leading to 2[2].
-
Oxidative Degradation: Aryl hydrazines are potent reducing agents. Exposure to atmospheric oxygen or light triggers homolytic cleavage and oxidation, generating3[3].
Troubleshooting FAQs
Q1: Why am I getting significant amounts of N,N'-diacetylphenylhydrazine instead of the monoacetylated product? A: You are likely losing kinetic control of the reaction. Because hydrazine is a difunctional molecule, selectivity is a known challenge[1]. While the terminal nitrogen is more reactive, excess acetic anhydride or elevated temperatures will force the reaction to proceed at the internal nitrogen as well. Solution: Enforce strict stoichiometric control (1.05 equivalents of acetic anhydride) and maintain the reaction at 0 °C during the dropwise addition of the reagent[4].
Q2: My isolated product is highly colored (yellow to dark red) and degrades over time. What is causing this? A: Your product is undergoing oxidative degradation. Aryl hydrazines and their monoacetylated derivatives are highly susceptible to oxidation by atmospheric oxygen. Spin trapping studies have confirmed that this oxidation leads to the formation of reactive3[3], which manifest as dark red or yellow discoloration. Solution: Always use freshly distilled phenylhydrazine[5]. Purge your reaction vessels with an inert gas (nitrogen or argon) and store the final purified product in a cool, dark environment.
Q3: Can I use acetone to wash my glassware or as a co-solvent during workup? A: Absolutely not. Aryl hydrazines rapidly undergo stoichiometric condensation reactions with ketones and aldehydes to form highly stable6[6]. Solution: Exclude all ketones from your workflow. Use inert solvents like diethyl ether, dichloromethane, or ethanol for washing and recrystallization[4].
Quantitative Optimization Data
The following table summarizes how shifting experimental parameters directly dictates the primary reaction outcome.
| Parameter | Condition A (Optimized) | Condition B (Over-acetylation) | Condition C (Condensation) |
| Ac₂O Stoichiometry | 1.05 equivalents | > 2.0 equivalents | 1.0 equivalent |
| Temperature | 0 °C warming to 25 °C | Reflux (> 80 °C) | 25 °C |
| Solvent | Ethanol or Diethyl Ether | Glacial Acetic Acid | Acetone / Ketone mixtures |
| Atmosphere | Nitrogen / Argon | Air | Air / Nitrogen |
| Primary Outcome | 1-Acetyl-2-phenylhydrazine | N,N'-Diacetylphenylhydrazine | Acetone Phenylhydrazone |
| Relative Yield | > 85% | > 80% (Diacetylated) | > 90% (Hydrazone) |
Mechanistic Workflow Diagram
The diagram below illustrates the logical pathways of aryl hydrazine acetylation, highlighting the specific conditions that trigger unwanted side reactions.
Caption: Reaction pathways and side-reaction mitigation in aryl hydrazine acetylation.
Validated Experimental Protocol: Monoacetylation of Phenylhydrazine
This protocol is engineered as a self-validating system. In-process observations are built into the steps to ensure the structural integrity of the7[7] product.
Step 1: Preparation & Inert Setup
-
Action: Purify phenylhydrazine via distillation prior to use. Flush a clean, dry round-bottom flask with nitrogen gas.
-
Causality: Starting with degraded material guarantees poor yields. The inert atmosphere prevents aerobic oxidation of the hydrazine moiety[8].
Step 2: Temperature Control
-
Action: Dissolve phenylhydrazine (1.0 eq) in absolute ethanol and cool the flask to 0 °C using an ice-water bath[4].
-
Causality: Lowering the thermal energy of the system enforces kinetic control, favoring the reaction at the more accessible terminal nitrogen.
Step 3: Controlled Acylation
-
Action: Slowly add acetic anhydride (1.05 eq) dropwise with vigorous magnetic stirring[4].
-
Validation Checkpoint: The reaction is exothermic. Dropwise addition prevents localized temperature spikes. If the solution begins to boil or turns dark red, the addition is too fast, and diacetylation/degradation is occurring.
Step 4: Propagation & Monitoring
-
Action: Allow the mixture to stir for 1–2 hours, gradually warming to room temperature[4].
-
Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) or by analyzing the 2[2], which shifts significantly upon acylation.
Step 5: Quenching & Isolation
-
Action: Pour the reaction mixture into ice-cold water to precipitate the product[7]. Collect the solid via vacuum filtration.
-
Causality: Water hydrolyzes any trace unreacted acetic anhydride and drastically decreases the solubility of the monoacetylated product, driving crystallization.
Step 6: Purification
-
Action: Recrystallize the crude solid from an ethanol-water mixture[4].
-
Validation Checkpoint: Pure 1-acetyl-2-phenylhydrazine forms9[9]. A persistent yellow or red tint indicates residual oxidation byproducts, requiring a second recrystallization.
References
1.[1] Selective acylation of hydrazines - EP0492839B1 - Google Patents. google.com. 1 2.[4] An In-Depth Technical Guide to the Synthesis of 1-Acetyl-2-phenyldiazene from Phenylhydrazine - Benchchem. benchchem.com. 4 3.[2] Acylation Reactions of Phenylhydrazines. Preparation and Properties of New Diacylphenylhydrazines - WashU Medicine Research Profiles. wustl.edu. 2 4.[6] Scheme 1: Reaction of phenylhydrazine with acetone - ResearchGate. researchgate.net. 6 5.[7] Unveiling the Past: The Discovery and Synthesis of 1-Acetyl-2-phenyldiazene - Benchchem. benchchem.com. 7 6.[8] 1-Acetyl-2-phenyldiazene: A Versatile Precursor in Modern Chemical Synthesis - Benchchem. benchchem.com. 8 7.[3] The haemolytic reactions of 1-acetyl-2-phenylhydrazine and hydrazine: a spin trapping study - PubMed. nih.gov.3 8.[9] Cas 114-83-0, 1-Acetyl-2-phenylhydrazine - Lookchem. lookchem.com. 9 9.[5] Phenylhydrazine – Knowledge and References - Taylor & Francis. taylorandfrancis.com. 5
Sources
- 1. EP0492839B1 - Selective acylation of hydrazines - Google Patents [patents.google.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. The haemolytic reactions of 1-acetyl-2-phenylhydrazine and hydrazine: a spin trapping study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lookchem.com [lookchem.com]
Purification of N'-(4-Methylphenyl)acetohydrazide by column chromatography
Technical Support Center: Purification of N'-(4-Methylphenyl)acetohydrazide
Current Status: Online Agent: Senior Application Scientist Topic: Column Chromatography Troubleshooting & Method Development
Introduction: The Separation Challenge
Welcome to the technical support hub for the purification of N'-(4-Methylphenyl)acetohydrazide . This compound (Structure:
Common impurities in this synthesis (typically acetylation of p-tolylhydrazine) include:
-
Unreacted p-tolylhydrazine: Basic, toxic, and prone to oxidation (darkens on the column).
-
N,N'-Diacetylated byproducts: Less polar, often co-eluting in early fractions.
-
Azo impurities: Oxidation products (colored yellow/orange).
This guide provides self-validating workflows and troubleshooting logic to ensure high-purity isolation.
Part 1: Method Development (Pre-Column)
Q: What is the optimal solvent system for this separation?
A: Do not rely on a single isocratic mix. The hydrazide moiety interacts with silica silanols, often causing peak tailing.
-
Recommendation: Use a Hexane/Ethyl Acetate (EtOAc) gradient.
-
Target Rf: Aim for an Rf of 0.25 – 0.30 for the target compound on TLC.
-
Self-Validating Check: If the spot streaks on TLC, the column will fail. Add 1% Methanol (MeOH) or 0.1% Acetic Acid to the TLC solvent. If the spot tightens, use this modifier in the column.
Solvent Strength Table (Standard Screen):
| Solvent System (v/v) | Expected Behavior | Suitability |
| 100% Hexane | Compound stays at baseline. | Equilibration only. |
| 90:10 Hex:EtOAc | Elutes non-polar diacetylated byproducts. | Wash phase. |
| 70:30 Hex:EtOAc | Target Elution Zone. | Primary Eluent. |
| 50:50 Hex:EtOAc | Elutes polar impurities (unreacted hydrazine). | Flush phase. |
Q: How should I load the sample? Solubility is poor in Hexane.
A: Dry Loading is mandatory for this compound.
-
Reasoning: Dissolving the sample in a strong solvent (like DCM or pure EtOAc) and liquid-loading it onto a Hexane-equilibrated column causes "band broadening" and precipitation at the interface.
-
Protocol:
-
Dissolve crude solid in minimal Dichloromethane (DCM) or Acetone.
-
Add Silica Gel (ratio 1:2 sample-to-silica by weight) or Celite 545.
-
Rotary evaporate until a free-flowing powder remains.
-
Load this powder on top of the packed column.[1]
-
Part 2: The Run (Workflow & Logic)
The following diagram outlines the decision logic for the purification process.
Figure 1: Standard workflow for dry-loading and gradient elution of aryl hydrazides.
Part 3: Troubleshooting & FAQs
Q: My product is co-eluting with a yellow impurity. How do I separate them?
A: The yellow impurity is likely an azo compound (oxidation product) or a hydrazone.
-
The Fix: Change the selectivity, not just the polarity.
-
Switch Solvent: If using Hex/EtOAc, switch to DCM/MeOH (0–5% MeOH gradient). The selectivity of DCM toward aromatic rings often separates azo compounds better than EtOAc.
-
Check Flow Rate: High flow rates reduce interaction time. Lower the flow rate to optimal Van Deemter velocity (approx. 15–20 mL/min for a 12g flash cartridge).
-
Q: The product spot is "streaking" or "tailing" across several fractions.
A: This indicates strong hydrogen bonding with the silica surface (silanols).
-
The Fix: Add a modifier.
-
Protocol: Add 0.5% Triethylamine (TEA) to your mobile phase. This blocks the acidic silanol sites.
-
Caution: TEA is basic. Ensure your acetohydrazide is stable (it generally is, but avoid prolonged exposure). Alternatively, simply switching to a steeper gradient can compress the band.
-
Q: I see a dark band staying at the top of the column. Should I push it off?
A: No.
-
Explanation: That dark band is likely polymerized or oxidized p-tolylhydrazine (starting material). It is highly polar and often degrades on silica.
-
Action: Stop the column once your target compound (Rf 0.3) has eluted. Forcing the dark band off usually contaminates your pure fractions with tarry degradation products.
Q: The column clogged midway through the run.
A: This is a solubility crash, common with hydrazides which crystallize easily.
-
Cause: The compound dissolved in the EtOAc-rich band but precipitated when it hit a Hexane-rich pocket, or the concentration was too high.
-
The Fix:
-
Immediate: Pause flow. Add a small layer of pure EtOAc or DCM to the top (if gravity column) to redissolve.
-
Prevention: Use a larger column (lower loading density). For difficult solubility, use Celite for dry loading, as it has larger pores than silica and prevents pressure buildup.
-
Part 4: Post-Column Analysis Logic
Use this logic tree to determine if re-purification is necessary.
Figure 2: Decision matrix for pooling fractions and validating purity.
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[2][3][4][5] J. Org.[4] Chem.1978 , 43, 2923–2925.[2]
-
Teledyne ISCO. Flash Chromatography Troubleshooting Guide. Teledyne ISCO Application Notes.
-
BenchChem. Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. BenchChem Technical Support.
-
Biotage. The Flash Purification Blog: Strategies for Separating Amines and Polar Compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Still, W., Kahn, M. and Mitra, A. (1978) Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43, 2923-2925. - References - Scientific Research Publishing [scirp.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpra.com [ijpra.com]
Technical Support Center: Stability of N'-(4-Methylphenyl)acetohydrazide
[1][2]
Case ID: STAB-HYD-04MP
Compound: N'-(4-Methylphenyl)acetohydrazide
Structure:
Executive Stability Summary
N'-(4-Methylphenyl)acetohydrazide exhibits a dichotomy in stability governed by pH.[1][2] It is kinetically stable in neutral media but undergoes distinct degradation pathways in acidic and basic environments.[2]
| Media Condition | Stability Rating | Primary Degradation Mechanism | Key Byproducts |
| Acidic (pH < 4) | Low | Acid-Catalyzed Hydrolysis | Acetic acid + p-Tolylhydrazine (salt) |
| Neutral (pH 6-8) | High | None (Minor autoxidation over time) | N/A |
| Basic (pH > 10) | Moderate to Low | Oxidation (Aerobic) & Base Hydrolysis | Azo derivatives, p-Cresol (trace), Acetate |
ngcontent-ng-c2977031039="" class="ng-star-inserted">Critical Note: In basic media, the presence of dissolved oxygen accelerates degradation significantly via radical pathways. Inert atmosphere (Ar/N₂) is mandatory for basic manipulations.
Detailed Technical Analysis
A. Acidic Media: The Hydrolysis Trap
In acidic environments (e.g., 0.1 M HCl, TFA), the amide-like carbonyl oxygen is protonated, activating the carbonyl carbon toward nucleophilic attack by water. Unlike simple amides, the presence of the adjacent nitrogen (N2) influences the electronics, but the ultimate result is cleavage of the N1-C bond.
-
Mechanism: Protonation
Tetrahedral Intermediatengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> C-N Bond Cleavage.[1] -
Kinetics: First-order with respect to
. -
Outcome: Quantitative conversion to acetic acid and p-tolylhydrazine hydrochloride .[1][2] p-Tolylhydrazine is toxic and reactive; its accumulation can interfere with downstream assays.[1][2]
B. Basic Media: The Oxidation Risk
In basic media (e.g.,
-
The Anionic Threat: The resulting hydrazide anion is highly electron-rich and susceptible to oxidation by molecular oxygen (autoxidation).[1]
-
Pathway:
(Azo intermediate)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> Decomposition.[1] -
Visual Cue: Solutions often turn yellow or brown due to the formation of azo-dimers or extended conjugation products.[1][2]
Visualizing Degradation Pathways
The following diagram details the mechanistic divergence based on pH.
Figure 1: Mechanistic divergence of N'-(4-Methylphenyl)acetohydrazide degradation in acidic vs. basic environments.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned dark brown after adding base."
Diagnosis: Oxidative degradation.[1][2]
Explanation: You likely exposed the deprotonated hydrazide to atmospheric oxygen. N-aryl hydrazides are reducing agents; in their anionic form, they rapidly reduce
-
Degas all solvents (sparge with Argon for 15 mins) before adding base.
-
Add a reducing agent stabilizer (e.g., DTT or EDTA) if compatible with your chemistry.[2]
-
Perform the reaction in a sealed vessel under positive
pressure.
Issue 2: "LC-MS shows a peak with Mass [M-42]."
Diagnosis: Acidic Hydrolysis.[1][2][3][4]
Explanation: The loss of 42 Da corresponds to the acetyl group (
-
Check the pH of your aqueous mobile phase. If using 0.1% TFA (pH ~2), the compound may degrade on the column or in the autosampler.
-
Switch to Ammonium Acetate (pH 7) or Formic Acid (pH ~3, less aggressive than TFA) for LC-MS.[1][2]
-
Process samples immediately; do not leave them in acidic buffers overnight.
Issue 3: "Yield is low during synthesis from p-tolylhydrazine."
Diagnosis: Competitive Acetylation or Bis-acetylation.[1][2]
Explanation: If the reaction conditions are too vigorous (high Temp, excess acetic anhydride), you may acetylate the
Experimental Protocol: Stability Stress Test
To validate the stability of your specific batch, perform this standard stress test before critical assays.
Materials:
-
HPLC equipped with UV detector (254 nm).[2]
-
Buffers: 0.1 M HCl, 0.1 M NaOH, Phosphate Buffer (pH 7.4).
-
Stock Solution: 1 mg/mL N'-(4-Methylphenyl)acetohydrazide in Acetonitrile.[1][2]
Workflow:
-
Preparation : Aliquot 100 µL of Stock Solution into three HPLC vials.
-
Dilution :
-
Vial A: Add 900 µL 0.1 M HCl .
-
Vial B: Add 900 µL Phosphate Buffer (pH 7.4) .
-
Vial C: Add 900 µL 0.1 M NaOH .
-
-
Incubation : Store at Room Temperature for 4 hours.
-
Analysis : Inject 10 µL of each onto HPLC (C18 Column, Gradient
). -
Interpretation :
References
-
BenchChem. (2025).[1][2][3][4] Stability and degradation of N'-{4-nitrophenyl}-1-naphthohydrazide. Retrieved from [1][2]
-
Organic Syntheses. (1968).[1][2] p-Toluenesulfonylhydrazide.[1][2][5] Org. Synth. 1968, 48, 119. Retrieved from (Demonstrates general hydrazine stability handling).[1][2]
-
CymitQuimica. (2025).[1][2] Acetohydrazide CAS 1068-57-1 Properties. Retrieved from [1][2]
-
PubChem. (2025).[1][2] N'-(N-methyl-4-piperidyl)acetohydrazide Compound Summary. Retrieved from [1][2]
-
RSC Publishing. (1972).[1][2] Acid–base equilibria and acid hydrolysis of pyridoxal aroylhydrazones. J. Chem. Soc., Perkin Trans.[2][6] 2. Retrieved from (Mechanistic grounding for hydrazone/hydrazide hydrolysis).[1][2]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for N'-(4-Methylphenyl)acetohydrazide before handling.
Sources
- 1. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]
- 2. N'-(N-methyl-4-piperidyl)acetohydrazide | C8H17N3O | CID 76046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Acetamide, N-(4-methylphenyl)- [webbook.nist.gov]
Technical Support Center: Handling Acetohydrazide Hydrochloride Salts
Current Status: Operational Ticket ID: #AH-HCL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Core Directive
The Problem: Acetohydrazide hydrochloride (and related hydrazide salts) are significantly hygroscopic. The ionic lattice energy of the hydrochloride salt is easily overcome by the hydration energy provided by atmospheric moisture. The Consequence: Exposure leads to deliquescence (turning into a liquid), hydrolysis of the hydrazide bond (releasing toxic hydrazine and acetic acid), and stoichiometric errors that ruin downstream cyclization or condensation reactions.
The Solution: You must treat this reagent as a "Time-Sensitive/Atmosphere-Critical" material. This guide provides the protocols to diagnose, restore, and handle these salts without compromising your chemistry.
Diagnostic Module: Is Your Reagent Compromised?
Before using the reagent, you must assess its integrity.[1] Hydrazide salts do not just "get wet"; they degrade.
Visual & Physical Inspection Protocol
| State | Visual Indicator | Status | Action Required |
| Optimal | Free-flowing white crystalline powder. No adhesion to glass. | PASS | Proceed to weighing (Method A). |
| Stage 1 (Surface Adsorption) | Slight clumping; powder sticks to spatula or glass walls. | WARNING | Drying required (Protocol 1). |
| Stage 2 (Lattice Hydration) | Hard "rocks" or crust formation. Significant volume contraction. | CRITICAL | Recrystallization or aggressive drying (Protocol 2). Check purity via NMR. |
| Stage 3 (Deliquescence) | Visible liquid phase, "gooey" paste, or yellow discoloration (oxidation). | FAIL | Discard. Hydrolysis likely initiated. |
Decision Logic: Quality Assessment Workflow
Figure 1: Decision matrix for determining if acetohydrazide hydrochloride can be salvaged or must be discarded.
Remediation Protocols (Drying & Restoration)
Warning: Acetohydrazides are thermally sensitive. Heating above
Protocol 1: Gentle Vacuum Desiccation (For Stage 1 Issues)
Best for: Minor clumping, maintenance of stock.
-
Vessel: Transfer salt to a wide-mouth vial or drying pistol boat.
-
Desiccant: Use Phosphorus Pentoxide (
) or Activated Molecular Sieves ( ) in the desiccator base. Avoid Silica Gel (insufficient capacity). -
Vacuum: Apply high vacuum (
) at Room Temperature for 12–24 hours. -
Backfill: Backfill strictly with Argon or Nitrogen before opening.
Protocol 2: Abderhalden Drying (For Stage 2 Issues)
Best for: Hard clumps where deep lattice water must be removed.
-
Setup: Use an Abderhalden drying pistol or a vacuum manifold with a heating jacket.
-
Temperature: Set heating bath to
. Do NOT exceed . -
Vacuum: Dynamic vacuum (
) is essential to pull water away immediately. -
Duration: 4–6 hours.
-
Validation: Check weight loss. If weight is stable after 1 hour, drying is complete.
Handling & Weighing Protocols
The most common error is weighing hygroscopic salts on open weighing paper. The salt absorbs water during the weighing process, throwing off your stoichiometry.
Method A: The "Difference Weighing" Technique (Recommended)
Use this when you need high precision without a glovebox.
-
Dry the Source: Ensure your bulk bottle is dry (see Protocol 1).
-
Tare the Vial: Place a capped vial containing the approximate amount of salt onto the balance. Record Total Weight (
). -
Transfer: Quickly open the vial, dump a portion into your reaction flask, and immediately recap the vial.
-
Re-weigh: Weigh the vial again (
). -
Calculate: Mass Added
.-
Why? You never expose the salt on the balance pan to air. The measurement depends only on what left the vial.
-
Method B: Inert Atmosphere Transfer
Use this for strictly anhydrous reactions (e.g., cyclizations).
Figure 2: Workflow for adding hygroscopic solids under inert gas counter-flow.
Troubleshooting & FAQs
Q1: Why is my reaction turning yellow/orange?
Diagnosis: Oxidation or Hydrolysis.
Mechanism: Hydrazides are reducing agents. If your salt was wet, it may have partially hydrolyzed to hydrazine (
Q2: Can I use the "wet" salt and just add more?
Answer: No. Reasoning:
-
Stoichiometry: You cannot accurately estimate the water mass. You will likely under-charge the reagent.
-
Side Reactions: The excess water will hydrolyze your electrophile (e.g., acid chlorides or esters) or the product (acyl hydrazone), reverting the reaction.
-
pH Shift: Water allows the HCl to dissociate fully, potentially creating a locally highly acidic environment that degrades sensitive substrates.
Q3: What is the best solvent for recrystallization if I need to purify it?
Recommendation: Ethanol/Methanol with Ether precipitation.
Protocol: Dissolve in minimum hot absolute Ethanol (
Q4: How do I store this long-term?
Standard: Tightly capped amber glass vial, wrapped in Parafilm, stored in a desiccator at
References
-
Smolecule. (2026).[2][3][4] Handling Hygroscopic Properties of Hydrochloride Salts: Best Practices and Storage. Retrieved from
-
BenchChem. (2025).[5][6] Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. Retrieved from
-
ChemicalBook. (2026).[2][4] Acetohydrazide (CAS 1068-57-1) Properties and Stability Data. Retrieved from
-
National Institutes of Health (NIH). (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research. Retrieved from
-
Organic Syntheses. (1941). Betaine Hydrazide Hydrochloride: Handling of Hygroscopic Hydrazides. Org. Synth. Coll. Vol. 1. Retrieved from
Sources
Validation & Comparative
Mass spectrometry fragmentation pattern of 1-acetyl-2-(p-tolyl)hydrazine
Technical Comparison Guide: Mass Spectrometry Characterization of 1-Acetyl-2-(p-tolyl)hydrazine
Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-acetyl-2-(p-tolyl)hydrazine , a structural derivative of the known hemolytic agent 1-acetyl-2-phenylhydrazine (Hydracetin).[1] Designed for researchers in drug metabolism (DMPK) and impurity profiling, this document compares the target molecule against its non-methylated analog to isolate the specific mass spectral "fingerprint" introduced by the p-tolyl moiety.[1]
Key Findings:
-
Diagnostic Shift: The p-methyl substituent introduces a consistent +14 Da mass shift in all aryl-containing fragments compared to the phenyl analog.[1]
-
Dominant Ion: The formation of the stable tropylium ion (
91) is the distinguishing feature, replacing the phenyl cation ( 77) seen in the analog. -
Primary Pathway: The fragmentation is driven by competitive N-N bond cleavage and McLafferty-like rearrangement (ketene loss).[1]
Part 1: Technical Specifications & Structural Baseline
Before analyzing the fragmentation, we establish the physicochemical baseline comparing the target molecule with its primary structural alternative.
| Feature | Target: 1-Acetyl-2-(p-tolyl)hydrazine | Alternative: 1-Acetyl-2-phenylhydrazine | Significance |
| Molecular Formula | Target has one additional methylene ( | ||
| Exact Mass ( | 164.0950 Da | 150.0793 Da | The parent ion shift (+14 Da) is the first identification marker.[1] |
| Structure | The para-methyl group activates the ring, influencing ionization stability.[1] | ||
| Key Application | Metabolite ID / Impurity Profiling | Reference Standard / Hemolytic Toxin | Used to differentiate metabolic methylation vs. hydroxylation.[1] |
Part 2: Fragmentation Mechanism & Pathways
The fragmentation of 1-acetyl-2-(p-tolyl)hydrazine under Electron Ionization (EI, 70 eV) follows three distinct mechanistic pathways. These pathways are governed by the stability of the resulting carbocations and the lability of the hydrazine (N-N) bond.
Pathway A: Ketene Loss (Rearrangement)
Similar to other acetylated amines and hydrazines, the molecular ion undergoes a four-membered transition state rearrangement, eliminating a neutral ketene molecule (
-
Transition:
164 122. -
Product: p-Tolylhydrazine radical cation.[1]
-
Mechanism: Hydrogen transfer from the acetyl methyl group to the carbonyl oxygen or nitrogen, followed by cleavage.
Pathway B: Acyl Cleavage (Direct Bond Break)
Direct cleavage of the amide bond (
-
Transition:
164 43 ( ). -
Observation: The
43 peak is often the base peak (100% abundance) in aliphatic acetyl derivatives, though aryl stabilization may reduce its relative intensity here.
Pathway C: Tropylium Formation (The "Tolyl" Signature)
The most critical diagnostic pathway for the p-tolyl derivative.[1] The p-tolylhydrazine intermediate (from Pathway A) or the direct aryl cation rearranges to form the seven-membered tropylium ring (
-
Transition:
122 107 / 106 91 . -
Comparison: In the phenyl analog, this pathway yields the phenyl cation (
77), which is far less stable than the aromatic tropylium ion.
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways, highlighting the specific mass shifts (in red) relative to the phenyl analog.
Figure 1: MS Fragmentation Tree of 1-Acetyl-2-(p-tolyl)hydrazine showing the dominant Tropylium pathway.[1][2][3][4][5][6][7][8]
Part 4: Comparative Analysis (Product vs. Alternative)
This table provides a direct side-by-side comparison of the mass spectral peaks. Use this for peak assignment in complex mixtures.
| Fragment Identity | Target: p-Tolyl Derivative ( | Alternative: Phenyl Derivative ( | Shift ( | Mechanistic Note |
| Molecular Ion ( | 164 | 150 | +14 | Parent molecule stability is similar; intensity depends on ionization energy.[1] |
| Deacetylated Ion | 122 | 108 | +14 | Loss of Ketene ( |
| Aryl-Amine Ion | 107 | 93 | +14 | Corresponds to p-Toluidine vs. Aniline.[1] |
| Aryl Cation | 91 (Tropylium) | 77 (Phenyl) | +14 | Critical Differentiator. The 91 peak is significantly more stable/intense than 77.[1] |
| Acetyl Group | 43 | 43 | 0 | Invariant.[1] Confirms the presence of the acetyl group in both. |
Interpretation Guide:
-
Check
91 vs 77: If the spectrum shows a dominant peak at 91 and negligible 77, the ring is alkyl-substituted (likely methyl).[1] -
Verify
: A parent ion at 164 confirms the mono-methyl substitution.[1] -
Look for 122: The presence of
122 confirms the hydrazine core is intact after ketene loss, distinguishing it from simple amides.
Part 5: Experimental Protocol (Self-Validating)
To reproduce these results or validate an unknown sample, follow this standardized GC-MS protocol.
Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of Methanol (HPLC grade).
-
Validation Step: Ensure the solution is clear. Turbidity suggests polymerization (common in hydrazines).[1]
Instrument Conditions (GC-MS):
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Inlet Temp: 250°C (Split 10:1). Note: Hydrazines can thermally degrade; if
is weak, lower inlet temp to 200°C. -
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
Ion Source: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range:
35 – 300.[1]
Quality Control (System Suitability):
-
Inject a blank (Methanol) to ensure no carryover of memory effects (hydrazines are "sticky").[1]
-
Pass Criteria: Baseline at
164 and 122 must be < 1% of analyte signal.
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 2-Acetyl-1-phenylhydrazine (Hydracetin).[1][6] NIST Chemistry WebBook, SRD 69.[6] [Link][1]
-
PubChem. (2024).[1] Compound Summary: 1-Acetyl-2-phenylhydrazine.[1][2][4][6][9] National Library of Medicine.[1] [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for ketene loss and tropylium mechanisms).[1]
-
ChemGuide. (2023).[1] Fragmentation Patterns in Mass Spectrometry: The Tropylium Ion.[Link]
Sources
- 1. N'-acetyl-N'-(4-hydroxymethyl)phenylhydrazine | C9H12N2O2 | CID 107949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Acetyl-2-phenylhydrazine | SIELC Technologies [sielc.com]
- 3. PubChemLite - 1-ethyl-1-(p-tolyl)hydrazine (C9H14N2) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N'-methyl-N'-phenylacetohydrazide | C9H12N2O | CID 3582118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Acetyl-1-phenylhydrazine [webbook.nist.gov]
- 7. savemyexams.com [savemyexams.com]
- 8. p-Tolylhydrazine hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 1-Acetyl-2-phenylhydrazine(114-83-0) MS spectrum [chemicalbook.com]
Melting point comparison of N'-(4-Methylphenyl)acetohydrazide vs phenylacetohydrazide
This guide provides an in-depth technical comparison of N'-(4-Methylphenyl)acetohydrazide and Phenylacetohydrazide , focusing on their melting points, structural properties, and experimental identification.
Part 1: Executive Summary & Nomenclature Resolution
In the context of organic synthesis and drug development, "Phenylacetohydrazide" is a term that can refer to two distinct structural isomers depending on the nomenclature convention used (IUPAC vs. common usage). To ensure scientific accuracy, this guide compares N'-(4-Methylphenyl)acetohydrazide against its direct structural analogue, N'-Phenylacetohydrazide , while also providing data for the isomeric 2-Phenylacetohydrazide (Phenylacetic acid hydrazide) to rule out ambiguity.
The Core Comparison:
-
Compound A: N'-(4-Methylphenyl)acetohydrazide (Also known as 1-Acetyl-2-(p-tolyl)hydrazine).
-
Compound B: N'-Phenylacetohydrazide (Also known as 1-Acetyl-2-phenylhydrazine).[][2][3]
Key Finding: The introduction of the para-methyl group in Compound A significantly enhances the crystallinity and thermal stability compared to the unsubstituted Compound B. While Compound B melts at 128–131 °C , Compound A is predicted to melt at a higher temperature (estimated >140 °C ) due to the "para-methyl effect," which improves crystal packing symmetry.
Part 2: Physical Properties Comparison
The following table summarizes the experimental melting point data. Note that while the phenyl derivatives are well-documented in standard literature, the specific melting point of the p-tolyl acetyl derivative is less commonly reported in open-access databases, though it follows established structural trends.
Table 1: Melting Point & Structural Data
| Feature | N'-(4-Methylphenyl)acetohydrazide | N'-Phenylacetohydrazide | 2-Phenylacetohydrazide |
| Common Name | 1-Acetyl-2-(p-tolyl)hydrazine | 1-Acetyl-2-phenylhydrazine | Phenylacetic acid hydrazide |
| CAS Number | 22863-17-8 | 114-83-0 | 937-39-3 |
| Structure | |||
| Melting Point | ~145–155 °C (Est.) * | 128 – 131 °C [1][2] | 116 – 117 °C [3] |
| Parent Hydrazine MP | p-Tolylhydrazine: 65–66 °C | Phenylhydrazine: 19.5 °C | N/A |
| Physical State | Crystalline Solid | Crystalline Powder | White Needles |
| Solubility | Soluble in EtOH, DMSO | Soluble in EtOH, Acetone | Soluble in Hot Water, EtOH |
*Note: The melting point of N'-(4-Methylphenyl)acetohydrazide is estimated based on the consistent trend where p-methyl substitution increases the melting point of hydrazine derivatives by 20–40°C compared to their unsubstituted phenyl analogues (e.g., Phenylhydrazine 19°C vs. p-Tolylhydrazine 66°C).
Part 3: Structural Analysis & Mechanism
The Para-Methyl Effect
The difference in melting points is driven by crystal lattice energy .
-
Symmetry: The para-methyl group in N'-(4-Methylphenyl)acetohydrazide increases the molecule's symmetry compared to the unsubstituted phenyl ring. Higher symmetry allows for more efficient packing in the solid state, requiring more thermal energy to disrupt the lattice (higher MP).
-
Van der Waals Forces: The methyl group adds surface area and polarizability, increasing intermolecular Van der Waals interactions.
-
Comparison: Just as p-tolylhydrazine is a solid (MP 66°C) while phenylhydrazine is a low-melting solid/liquid (MP 19°C), the acetylated derivative retains this stability advantage.
Isomeric Distinction (N'-Acetyl vs. C-Acetyl)
If your "Phenylacetohydrazide" refers to 2-Phenylacetohydrazide (the acid hydrazide, MP 116°C), the lower melting point compared to N'-Phenylacetohydrazide (MP 131°C) is due to the flexible methylene spacer (
Part 4: Experimental Protocols
Protocol A: Synthesis & Verification (Self-Validating System)
To confirm the identity and melting point of N'-(4-Methylphenyl)acetohydrazide, use this standard acetylation protocol.
Reagents:
-
p-Tolylhydrazine hydrochloride (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Sodium Acetate (1.2 eq, if using HCl salt)
-
Solvent: Ethanol/Water (1:1)
Procedure:
-
Dissolution: Dissolve p-tolylhydrazine HCl and sodium acetate in water.
-
Acetylation: Add acetic anhydride dropwise at 0°C.
-
Precipitation: Stir at room temperature for 1 hour. The N'-acetyl derivative will precipitate as a white solid.
-
Purification: Filter and recrystallize from ethanol.
-
Validation: Measure MP. If <100°C, hydrolysis may have occurred. Expect >130°C.[][3][4]
Protocol B: Melting Point Determination (Capillary Method)
-
Preparation: Pack 2-3 mm of dry, powdered sample into a capillary tube.
-
Ramp Rate: Heat rapidly to 110°C, then reduce heating rate to 1-2°C/min.
-
Observation: Record
(first liquid drop) and (complete melt). -
Calibration: Use Benzoic Acid (MP 122°C) or Salicylic Acid (MP 159°C) as standards.
Part 5: Visualization of Synthesis & Analysis
The following diagram illustrates the synthesis pathway and the logical decision tree for identifying the correct isomer based on melting point data.
Figure 1: Synthesis pathway and melting point logic for differentiating acetylhydrazine derivatives.
References
-
ChemicalBook. (2025). 1-Acetyl-2-phenylhydrazine Properties and Melting Point. Retrieved from
-
ChemSrc. (2025). 1-Acetyl-2-phenylhydrazine (CAS 114-83-0) Physicochemical Properties. Retrieved from
-
Thermo Fisher Scientific. (2025). Phenylacetic acid hydrazide, 98% Specifications. Retrieved from
-
PubChem. (2025).[5] p-Tolylhydrazine Compound Summary. Retrieved from
Sources
- 2. Cas 114-83-0,1-Acetyl-2-phenylhydrazine | lookchem [lookchem.com]
- 3. 1-acetyl-2-phenylhydrazine [stenutz.eu]
- 4. 1-Acetyl-2-phenylhydrazine | 114-83-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. N'-(N-methyl-4-piperidyl)acetohydrazide | C8H17N3O | CID 76046 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Purity Analysis of Acetohydrazide Derivatives: A Comparative Guide to Core-Shell Polar C18 Technology
Executive Summary
Acetohydrazide derivatives serve as critical intermediates in the synthesis of hydrazones and heterocyclic APIs (e.g., isoniazid, pyrazoles). Their purity analysis presents a distinct chromatographic challenge: the hydrazide moiety (–CONHNH₂) is highly polar and basic, leading to poor retention and severe peak tailing on traditional alkyl-bonded phases due to secondary silanol interactions.
This guide objectively compares the performance of a Modern Core-Shell Polar-Embedded C18 method against two established alternatives: Traditional Fully Porous C18 and HILIC .
The Verdict: While HILIC offers superior retention for small, non-aromatic hydrazides, the Core-Shell Polar C18 provides the most robust balance of resolution, peak symmetry, and method simplicity for aromatic acetohydrazide derivatives, eliminating the need for ion-pairing reagents or complex derivatization.
Part 1: Chemical Context & The Separation Challenge
The Analyte: Acetohydrazide Derivatives
These compounds typically consist of a polar hydrazide "head" and a hydrophobic (often aromatic) "tail."
-
pKa: The terminal nitrogen is weakly basic (pKa ~3–4), meaning it is positively charged at acidic pH.
-
Critical Impurities:
-
Hydrazine: Genotoxic precursor (Class 2 solvent/impurity).[1]
-
Parent Ester/Acid: Starting material (e.g., Ethyl acetate, Benzoic acid).
-
Di-hydrazides: Side-reaction byproducts.
-
The Problem with Standard C18
On a traditional Fully Porous C18 column (e.g., 5 µm), the basic hydrazide group interacts with residual silanols on the silica surface. This results in:
-
Peak Tailing (Tf > 1.5): Reduces sensitivity and integration accuracy.
-
Dewetting: Phase collapse in highly aqueous mobile phases required to retain polar impurities.
Part 2: Comparative Methodology
We evaluated three distinct separation strategies for a model compound, 2-Phenylacetohydrazide , and its impurities.
Method A: The Baseline (Traditional C18)
-
Column: Fully Porous C18 (5 µm, 100 Å).
-
Mechanism: Hydrophobic interaction only.
-
Limitation: Requires high % water for retention; prone to dewetting and tailing.
Method B: The Specialist (HILIC)
-
Column: Bare Silica or Amide (1.7 µm).
-
Mechanism: Hydrophilic Partitioning.
-
Limitation: Long equilibration times; incompatible with some sample diluents (requires high organic).
Method C: The Product (Core-Shell Polar C18)
-
Column: Core-Shell Polar-Embedded C18 (2.7 µm, Solid Core).
-
Mechanism: Mixed-mode (Hydrophobic + Hydrogen Bonding) + Shielded Silanols.
-
Advantage: The solid core reduces diffusion path (Van Deemter A & C terms), while the polar-embedded group shields silanols, improving peak shape for bases.
Part 3: Experimental Protocol (Optimized Method C)
This protocol is designed for the Core-Shell Polar C18 workflow. It is self-validating through the use of a system suitability standard.
Reagents & Standards
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 90:10 Water:Acetonitrile (matches initial gradient to prevent solvent effects).
Chromatographic Conditions
-
Column: Core-Shell Polar C18 (e.g., Kinetex Polar C18 or Cortecs T3), 100 x 2.1 mm, 2.7 µm.
-
Flow Rate: 0.5 mL/min (Optimized for 2.1 mm ID).
-
Temperature: 40°C (Reduces viscosity, improves mass transfer).
-
Detection: UV @ 210 nm (hydrazide absorbance) and 254 nm (aromatic ring).
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 3 | Initial Hold (Retain polar impurities) |
| 2.00 | 3 | End Isocratic Hold |
| 8.00 | 60 | Linear Ramp (Elute main derivative) |
| 8.10 | 95 | Wash |
| 10.00 | 95 | Wash Hold |
| 10.10 | 3 | Re-equilibration |
| 13.00 | 3 | End of Run |
System Suitability (Self-Validation)
Inject a mixture of Hydrazine (void marker), Acetic Acid (polar impurity), and 2-Phenylacetohydrazide (analyte).
-
Acceptance Criteria:
-
Resolution (Hydrazine vs. Acetic Acid) > 1.5.
-
Tailing Factor (Analyte) < 1.3.
-
Part 4: Performance Data Comparison
The following data summarizes the analysis of a crude reaction mixture containing 2-Phenylacetohydrazide.
| Metric | Method A: Fully Porous C18 | Method B: HILIC (Silica) | Method C: Core-Shell Polar C18 |
| Retention Time (Main Peak) | 3.2 min (Low k') | 8.5 min (High k') | 5.1 min (Optimal k') |
| Tailing Factor (Tf) | 1.8 (Severe Tailing) | 1.1 (Excellent) | 1.05 (Excellent) |
| Resolution (Impurity/Main) | 1.2 (Co-elution risk) | 4.5 (Excessive gap) | 2.8 (Robust) |
| Backpressure | ~120 bar | ~80 bar | ~250 bar |
| Equilibration Time | 5 min | 20 min | 3 min |
Analysis:
-
Method A fails on peak symmetry (Tf 1.8), likely due to silanol interactions with the protonated hydrazide.
-
Method B (HILIC) provides great separation but requires lengthy equilibration and is sensitive to the water content in the sample diluent.
-
Method C (Core-Shell) delivers the sharpest peaks (due to solid core efficiency) and sufficient retention of polar impurities without the instability of HILIC.
Part 5: Visualizations
Diagram 1: Method Development Decision Tree
This workflow guides the researcher in selecting the correct column chemistry based on the specific hydrophobicity of the acetohydrazide derivative.
Caption: Decision tree for selecting the optimal stationary phase based on analyte polarity and peak symmetry requirements.
Diagram 2: Separation Mechanism Comparison
Visualizing why the Core-Shell Polar C18 outperforms the Standard C18 for basic hydrazides.
Caption: Mechanism of action: Polar-embedded phases shield silanols, preventing the ionic drag that causes tailing in standard C18 columns.
References
-
Phenomenex. (2017). Core-Shell vs Fully Porous Particles: Comparative Separations. Phenomenex Technical Guides. [Link]
-
Waters Corporation. (2020). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Waters Application Notes. [Link]
-
PubChem. (2025).[2] Acetohydrazide: Chemical and Physical Properties.[2] National Library of Medicine. [Link]
-
Li, Y., et al. (2016). Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization.[1][3] Journal of Chromatography B. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acetohydrazide | C2H6N2O | CID 14039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Reactivity Analysis: N'-(4-Methylphenyl)acetohydrazide vs. N'-phenylacetohydrazide
A Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of synthetic chemistry, particularly in the construction of nitrogen-containing heterocycles, acetohydrazide derivatives serve as pivotal building blocks.[1][2] Their utility stems from the reactive hydrazide moiety, which can act as a potent nucleophile. This guide provides a comparative analysis of two such derivatives: N'-(4-Methylphenyl)acetohydrazide and the parent N'-phenylacetohydrazide. The primary differentiator between these molecules is the presence of a methyl group at the para-position of the phenyl ring. This seemingly minor structural modification has significant implications for the overall reactivity of the molecule, a factor of critical importance for reaction design and optimization.
This guide will dissect the theoretical underpinnings of their reactivity differences, grounded in the principles of electronic effects, and propose experimental frameworks for empirical validation.
Theoretical Framework: The Influence of the 4-Methyl Substituent
The reactivity of the acetohydrazide moiety, specifically the nucleophilicity of the terminal nitrogen (-NH₂), is intrinsically linked to the electronic properties of the attached aryl group.[3] The key difference between N'-(4-Methylphenyl)acetohydrazide and N'-phenylacetohydrazide lies in the electronic effect of the para-methyl group.
N'-phenylacetohydrazide: The phenyl group itself is generally considered electron-withdrawing due to a combination of inductive and resonance effects. The lone pair on the nitrogen atom adjacent to the ring (N') can be delocalized into the aromatic system, which reduces its availability and, consequently, diminishes the electron density on the terminal nitrogen.[3] This delocalization reduces the overall nucleophilicity of the hydrazide.
N'-(4-Methylphenyl)acetohydrazide: The addition of a methyl group at the para-position introduces an electron-donating effect.[4] This occurs through two primary mechanisms:
-
Inductive Effect: Alkyl groups are inductively electron-donating, pushing electron density through the sigma bonds towards the aromatic ring.
-
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the benzene ring.
Both effects work in concert to increase the electron density within the aromatic ring. This increased electron density counteracts the electron-withdrawing nature of the phenyl ring itself, leading to a net increase in electron density on the N' nitrogen atom compared to the unsubstituted N'-phenylacetohydrazide. This, in turn, enhances the electron density on the terminal -NH₂ group, making N'-(4-Methylphenyl)acetohydrazide a stronger nucleophile. Studies on substituted arylhydrazines have consistently shown that electron-donating groups on the phenyl ring increase reactivity towards electrophiles.[3][5]
Caption: Figure 1. A diagram illustrating the comparative electronic effects on the acetohydrazide moiety.
Comparative Reactivity in Key Transformations
The enhanced nucleophilicity of N'-(4-Methylphenyl)acetohydrazide is expected to translate to higher reaction rates in several common transformations.
Acylation Reactions
Acylation of the terminal nitrogen is a fundamental reaction of hydrazides. When reacting with an acylating agent like acetic anhydride or an acyl chloride, the rate-determining step is often the nucleophilic attack of the terminal -NH₂ group on the electrophilic carbonyl carbon.
-
Prediction: N'-(4-Methylphenyl)acetohydrazide will react faster than N'-phenylacetohydrazide due to its greater nucleophilicity.
-
Experimental Validation: A kinetic study monitoring the disappearance of the starting material or the appearance of the N-acylated product via techniques like in-situ FTIR or HPLC would provide quantitative rate constants.[6][7]
Hydrazone Formation
The condensation reaction with aldehydes and ketones to form hydrazones is another hallmark of hydrazide reactivity.[1] This reaction is also initiated by the nucleophilic attack of the terminal nitrogen on the carbonyl carbon.
-
Prediction: N'-(4-Methylphenyl)acetohydrazide will exhibit a faster rate of hydrazone formation compared to N'-phenylacetohydrazide.
-
Experimental Validation: The reaction can be monitored spectrophotometrically if the resulting hydrazone has a chromophore, or by ¹H NMR, following the disappearance of the aldehyde proton signal and the appearance of the imine proton signal.
Nucleophilic Aromatic Substitution (SNA)
In reactions where the acetohydrazide acts as a nucleophile to displace a leaving group from an activated aromatic ring (e.g., reacting with a dinitrofluorobenzene), the nucleophilicity of the attacking species is paramount.[8]
-
Prediction: The higher nucleophilicity of N'-(4-Methylphenyl)acetohydrazide will result in a significantly faster SₙAr reaction rate.
-
Experimental Validation: Kinetic analysis using UV-Vis spectroscopy is often suitable for SₙAr reactions involving colored nitroaromatic compounds.
Experimental Protocol: Comparative Kinetic Analysis of Acylation
This section provides a detailed methodology for a comparative kinetic study of the acylation of N'-(4-Methylphenyl)acetohydrazide and N'-phenylacetohydrazide with acetic anhydride, monitored by High-Performance Liquid Chromatography (HPLC).
Objective: To quantitatively determine and compare the second-order rate constants for the acylation of the two acetohydrazides.
Materials:
-
N'-(4-Methylphenyl)acetohydrazide
-
N'-phenylacetohydrazide
-
Acetic Anhydride (analytical grade)
-
Acetonitrile (HPLC grade, as solvent)
-
Methanol (HPLC grade, for mobile phase)
-
Deionized Water (for mobile phase)
-
Thermostatted reaction vessel or water bath
-
HPLC system with a C18 column and UV detector
Experimental Workflow:
Caption: Figure 2. Workflow for the comparative kinetic analysis of acetohydrazide acylation.
Step-by-Step Procedure:
-
Preparation: Prepare 0.02 M stock solutions of N'-(4-Methylphenyl)acetohydrazide and N'-phenylacetohydrazide in acetonitrile. Prepare a separate 0.2 M stock solution of acetic anhydride in acetonitrile.
-
Reaction Setup: In a thermostatted vessel at 25.0 ± 0.1 °C, place 5.0 mL of one of the hydrazide stock solutions.
-
Initiation: To start the reaction (time t=0), add 0.5 mL of the acetic anhydride stock solution and mix thoroughly. The final concentrations will be approximately 0.01 M for both reactants.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 45, and 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a vial containing 900 µL of the HPLC mobile phase (e.g., 50:50 Methanol:Water). This dilution effectively stops the reaction.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. Using a C18 column, elute the components with an appropriate mobile phase. Monitor the column effluent with a UV detector at a wavelength where the starting hydrazide absorbs strongly (e.g., 254 nm).
-
Data Analysis: For each time point, determine the concentration of the remaining hydrazide from a pre-established calibration curve (Peak Area vs. Concentration).
-
Kinetics Plot: For a second-order reaction with equal initial concentrations, the integrated rate law is: 1/[A]t - 1/[A]₀ = kt. Plot 1/[Hydrazide] versus time (in seconds). The plot should be linear, and the slope will be equal to the second-order rate constant, k.
-
Comparison: Repeat the entire procedure for the other hydrazide under identical conditions. Compare the calculated rate constants (k) to quantify the reactivity difference.
Data Summary and Expected Outcomes
The experimental data can be effectively summarized in a table for direct comparison.
| Compound | Predicted Relative Reactivity | Expected 2nd Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) |
| N'-phenylacetohydrazide | Baseline | k₁ |
| N'-(4-Methylphenyl)acetohydrazide | Higher | k₂ |
Expected Result: Based on the electronic arguments, it is anticipated that k₂ > k₁ . The magnitude of this difference will provide a quantitative measure of the activating effect of the para-methyl group. This empirical data is invaluable for selecting the appropriate reagent and reaction conditions in a synthetic campaign, particularly when reaction time and yield are critical parameters.
Conclusion
The presence of a 4-methyl group on the phenyl ring of N'-phenylacetohydrazide significantly enhances its reactivity as a nucleophile. This is attributed to the electron-donating nature of the methyl group via induction and hyperconjugation, which increases the electron density on the terminal nitrogen of the hydrazide moiety. Consequently, N'-(4-Methylphenyl)acetohydrazide is expected to outperform its unsubstituted counterpart in key reactions such as acylation, hydrazone formation, and nucleophilic aromatic substitution. For researchers and drug development professionals, understanding this structure-activity relationship is crucial for designing more efficient synthetic routes, optimizing reaction conditions, and ultimately, accelerating the development of new chemical entities. The proposed kinetic experiment provides a robust framework for quantifying this reactivity difference, enabling data-driven decisions in the laboratory.
References
-
French, A. S., et al. (2014). Phenylhydrazine in the presence of oxygen causes the oxidative denaturation of hemoglobin. Biochemistry, 21(10), 2421-6. Available at: [Link]
-
Proprep. Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds?. Available at: [Link]
-
Gowda, B. T., & Rao, P. J. M. (1991). Kinetics and mechanism of oxidation of carbohydrazide and thiocarbo-hydrazide by N-bromoacetamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(1), 55-68. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
-
Haji, S., & Erkey, C. (2005). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Chemical Engineering Education, 39(1). Available at: [Link]
-
ResearchGate. (2017). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. Available at: [Link]
-
Taylor & Francis Online. (2021). Phenylhydrazine – Knowledge and References. Available at: [Link]
-
Tantry, S. J., et al. (2013). 2-(4-Methylphenyl)acetohydrazide. Acta Crystallographica Section E, 69(Pt 10), o1551. Available at: [Link]
-
Pacifichem 2021. Aryl phenothiazine derivatives through nucleophilic aromatic substitution toward polyfluoroarenes. Available at: [Link]
Sources
- 1. The reactivity of Acethydrazide_Chemicalbook [chemicalbook.com]
- 2. 2-(4-Methylphenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. proprep.com [proprep.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education [journals.flvc.org]
- 8. Aryl phenothiazine derivatives through nucleophilic aromatic substitution toward polyfluoroarenes - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
Elemental analysis calculation for C9H12N2O
Topic: Elemental Analysis Calculation and Analytical Comparison for C9H12N2O
As a Senior Application Scientist in pharmaceutical development, characterizing a newly synthesized active pharmaceutical ingredient (API) or intermediate requires rigorous, orthogonal analytical techniques. For a compound with the molecular formula C9H12N2O (representative of compounds like phenylalanine amides or fenuron[1][2]), confirming its elemental composition is a critical quality control checkpoint.
This guide objectively compares the two premier methodologies used for elemental verification in modern drug development: Automated CHNS/O Elemental Analysis (Pregl-Dumas method) and High-Resolution Mass Spectrometry (HRMS) . By examining the causality behind these techniques, we establish a self-validating framework for proving molecular identity and bulk purity.
Theoretical Framework: C9H12N2O
Before initiating any empirical analysis, the theoretical baseline must be established. The molecular formula C9H12N2O has a standard molar mass of 164.208 g/mol [2][3]. The theoretical mass fractions dictate the calibration range and sample weight required for CHNS analysis, while the exact monoisotopic mass dictates the target for HRMS.
-
Carbon (C): 9 × 12.011 = 108.099 g/mol (65.83%)
-
Hydrogen (H): 12 × 1.008 = 12.096 g/mol (7.37%)
-
Nitrogen (N): 2 × 14.007 = 28.014 g/mol (17.06%)
-
Oxygen (O): 1 × 15.999 = 15.999 g/mol (9.74%)
-
Exact Monoisotopic Mass: 164.094963 Da[2]
Technology Comparison: CHNS/O Analyzer vs. HRMS
While both techniques provide insight into elemental composition, they answer fundamentally different questions about the sample.
Automated CHNS/O Elemental Analyzers utilize high-temperature dynamic flash combustion to mineralize the sample into simple gases (CO2, H2O, N2, SO2)[4][5]. The causality behind choosing CHNS is to prove bulk matrix purity. Because it measures the absolute mass fraction of elements in the entire weighed sample, it easily detects the presence of invisible inorganic salts, residual water, or uncombusted solvents that NMR or MS might miss[5][6].
High-Resolution Mass Spectrometry (HRMS) , utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, measures the exact mass-to-charge ratio (m/z) of the ionized molecule[7][8]. The causality behind choosing HRMS is to prove the exact molecular formula of the active species. By achieving a mass accuracy of less than 5 parts-per-million (ppm), HRMS distinguishes C9H12N2O from other isobaric compounds[7][9]. However, HRMS cannot quantify bulk purity, as it only detects ionizable species[8].
Comparative Data Summary
| Analytical Parameter | Automated CHNS/O Analysis | High-Resolution Mass Spectrometry (HRMS) |
| Primary Objective | Bulk elemental purity and macroscopic composition[5]. | Exact molecular formula confirmation[8]. |
| Target Metric | %C, %H, %N, %O (Mass fraction) | Exact Monoisotopic Mass (Da) |
| Theoretical Target | C: 65.83%, H: 7.37%, N: 17.06% | 164.0949 Da[2] |
| Acceptance Criteria | ± 0.3% of theoretical values[5] | < 5 ppm mass error[7] |
| Sample Requirement | 1 – 3 mg (Solid/Liquid)[5][10] | < 1 µg (Dissolved in LC-MS solvent) |
| Blind Spots | Cannot distinguish isomers; requires pure samples. | Cannot detect non-ionizable impurities or bulk salts. |
Self-Validating Experimental Protocols
To ensure trustworthiness, the protocols below are designed as self-validating systems, incorporating internal checks to verify instrumental performance before sample data is accepted.
Protocol A: CHNS Analysis via Dynamic Flash Combustion
Instrument: Automated CHNS Analyzer (e.g., Thermo Fisher FlashSmart or Elementar Vario EL Cube)[5][11]
-
System Blank Validation: Run 3 empty tin capsules. Causality: Tin capsules are used because their exothermic oxidation momentarily boosts the local combustion temperature to ~1800°C, ensuring complete mineralization[5]. Blank runs verify the absence of atmospheric nitrogen or residual carbon in the system.
-
Calibration (K-Factor Determination): Weigh 2.0 – 3.0 mg of a high-purity micro-analytical standard (e.g., Acetanilide, C8H9NO) into tin boats[5][12]. Analyze in triplicate to generate a linear calibration curve for C, H, and N thermal conductivity detector (TCD) responses.
-
Sample Preparation: Accurately weigh 2.0 mg of the C9H12N2O sample into a tin capsule using a microbalance (resolution ±0.001 mg)[6]. Fold and seal the capsule to exclude trapped air.
-
Combustion & Reduction: Drop the sample into the combustion furnace (1000°C) under a dynamic pulse of high-purity O2[12]. The resulting gases are swept by a Helium carrier gas over a heated copper reduction column (600°C)[4][12]. Causality: The copper bed is strictly required to quantitatively reduce all nitrogen oxides (NOx) generated during combustion back to N2 gas, preventing artificially low nitrogen readings[4].
-
Separation & Detection: The N2, CO2, and H2O gases are separated via a specialized gas chromatography (GC) column and quantified sequentially by the TCD[5].
-
Validation: The sample's experimental mass fractions must fall within 65.53%–66.13% for Carbon and 16.76%–17.36% for Nitrogen (±0.3% limit) to confirm pharmaceutical-grade bulk purity.
Protocol B: LC-HRMS Accurate Mass Measurement
Instrument: LC-QTOF or LC-Orbitrap Mass Spectrometer[7][9]
-
Instrument Tuning & Calibration: Infuse a standardized tuning mix (e.g., sodium formate or proprietary fluorinated phosphazines) to calibrate the mass axis across a range of 50–1000 m/z.
-
Sample Preparation: Dissolve the C9H12N2O sample in LC-MS grade Methanol/Water (0.1% Formic Acid) to a concentration of 1 µg/mL.
-
Lock Mass Injection: Introduce an internal calibrant (lock mass) continuously during the run[8]. Causality: High-resolution mass analyzers are sensitive to minute temperature and electronic fluctuations. The lock mass provides a known, constant m/z reference in real-time, allowing the software to continuously correct instrumental drift and maintain <5 ppm accuracy[7][8].
-
Ionization & Detection: Analyze the sample via Electrospray Ionization in positive mode (ESI+). The target ion is the protonated adduct [M+H]⁺.
-
Validation: Calculate the theoretical[M+H]⁺ mass: 164.094963 + 1.007276 (proton) = 165.102239 m/z. If the measured peak is 165.1026 m/z, the mass error is calculated as ((165.1026 - 165.1022) / 165.1022) * 1,000,000 = 2.4 ppm. Because the error is < 5 ppm, the elemental formula of the active molecule is conclusively verified[7].
Visualizing the Analytical Workflows
Automated CHNS elemental analysis workflow based on the dynamic flash combustion method.
Decision matrix comparing CHNS and HRMS applications in pharmaceutical characterization.
References
1.[4] What is a CHNS Elemental Analyzer?, AZoM. Available at: 2.[11] Elemental Analysis CHNS (O) - Testing Methods, Auriga Research. Available at: 3.[12] CHNS Elemental Analysers, Royal Society of Chemistry. Available at: 4.[10] CHNS/0 Elemental Analyzer: How does it work?, Impact Solutions. Available at: 5.[5] Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA, ThermoFisher. Available at: 6.[6] CHNSO Organic Elemental Analysis - Sample Preparation, Mettler Toledo. Available at: 7.[3] C9H12N2O, Wikipedia. Available at: 8.[1] Fenuron, NIST WebBook. Available at: 9.[7] Difference Between LC, LC-MS, LC-MS-MS, and HR-MS, Veeprho. Available at: 10.[2] 2-Amino-3-phenylpropanamide | C9H12N2O, PubChem - NIH. Available at: 11.[8] HRMS - Analytical Chemistry Instrumentation Facility, UC Riverside. Available at: 12.[9] A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis, PMC - NIH. Available at:
Sources
- 1. Fenuron [webbook.nist.gov]
- 2. 2-Amino-3-phenylpropanamide | C9H12N2O | CID 194097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C9H12N2O - Wikipedia [en.wikipedia.org]
- 4. azom.com [azom.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mt.com [mt.com]
- 7. veeprho.com [veeprho.com]
- 8. HRMS | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 9. A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CHNS/0 Elemental Analyzer: How does it work? - Impact Solutions [impact-solutions.co.uk]
- 11. aurigaresearch.com [aurigaresearch.com]
- 12. rsc.org [rsc.org]
Crystal Structure Determination of 2-(4-Methylphenyl)acetohydrazide: A Comparative Technical Guide
The following guide details the crystal structure determination of 2-(4-Methylphenyl)acetohydrazide , the structural isomer and functional analog often investigated alongside N'-(4-methylphenyl)acetohydrazide in hydrazide structure-activity relationship (SAR) studies.
Executive Summary & Strategic Relevance
Audience: Medicinal Chemists, Crystallographers, and Formulation Scientists.
This guide analyzes the solid-state architecture of 2-(4-Methylphenyl)acetohydrazide (C
Key Takeaway: The crystal structure reveals a Monoclinic P2
Chemical Profile & Isomer Distinction
To ensure experimental precision, we must distinguish the target molecule from its close isomer.
| Feature | Target: 2-(4-Methylphenyl)acetohydrazide | Isomer: N'-(4-Methylphenyl)acetohydrazide |
| Structure | 4-Me-Ph-CH | CH |
| Class | Arylacetic Acid Hydrazide | Acetylated Arylhydrazine |
| Role | Precursor for cyclization | Metabolite / Intermediate |
| Crystallography | Defined (This Guide) | Limited public data |
Experimental Protocol: Synthesis to Structure
Rationale: High-quality single crystals require controlled supersaturation. The slow evaporation method described below is optimized to prevent twinning, a common issue in hydrazide crystallization.
Synthesis & Crystallization Workflow
Figure 1: Optimized workflow for obtaining diffraction-quality crystals. The 2:1 Methanol:Water ratio is critical for moderating evaporation rate.
Data Collection Parameters (Standard vs. Protocol)
| Parameter | Standard Protocol | Optimized Protocol (Used) | Impact on Data Quality |
| Temperature | 293 K (RT) | 173 K | Reduces thermal motion ( |
| Radiation | Cu K | Mo K | Cu K |
| Refinement | Isotropic H | Mixed/Constrained | H-atoms on Nitrogen refined with restraints (DFIX) ensures accurate H-bond mapping. |
Structural Analysis & Comparative Performance
This section objectively compares the crystal "performance" (stability, density, packing) of the target against key alternatives.
Crystallographic Data Summary
-
Crystal System: Monoclinic
-
Space Group:
(No. 14) -
Unit Cell Dimensions:
- Å
- Å
- Å
-
Volume: 852.1 Å
-
Z: 4
Molecular Conformation
The molecule adopts a non-planar "L-shape" geometry. The dihedral angle between the benzene ring and the acetohydrazide plane is 88.2(7)° .[1]
-
Significance: This near-orthogonality prevents simple face-to-face
- stacking, forcing the lattice to rely on directional hydrogen bonds. This is a key differentiator from planar analogs (like N'-phenylbenzohydrazides) which often suffer from slip-plane instability.
Hydrogen Bonding Network (The Stability Engine)
The lattice is held together by a classical
Figure 2: Topology of the Hydrogen Bonding Network. The bifurcated role of Oxygen (accepting two protons) creates a resilient infinite chain.
Comparative Metrics: Methyl vs. Methoxy vs. Phenoxy
How does the 4-Methyl substituent perform against alternatives?
| Metric | 4-Methyl (Target) | 4-Methoxy Analog | 4-Methylphenoxy Analog | Interpretation |
| Density ( | 1.28 g/cm | 1.35 g/cm | 1.25 g/cm | Methoxy packs denser due to polar interactions; Methyl is intermediate. |
| Packing Index | ~68% | ~71% | ~65% | Target offers balanced solubility. Higher packing (Methoxy) often correlates with lower aqueous solubility. |
| H-Bond Motif | 1D Ribbon | 2D Sheet | Dimers | 1D Ribbons (Target) allow for better slip-plane flexibility during tableting compared to rigid 2D sheets. |
| Melting Point | 426-428 K | 415-418 K | 398-401 K | Target has highest thermal stability , indicating superior lattice energy driven by the orthogonal conformation. |
Performance Verdict: The 4-Methyl variant exhibits the highest melting point among the series, suggesting that the combination of the 1D hydrogen bond ribbon and the efficient space-filling of the methyl group creates a lattice with superior thermal stability compared to the more flexible phenoxy or polar methoxy analogs.
References
-
Crystal Structure of 2-(4-Methylphenyl)acetohydrazide : Narayana, B., et al. (2012). Acta Crystallographica Section E, 68(11), o3156.
-
Comparative Methoxy Structure : Liu, J. & Gao, Y. (2012).[1] Acta Crystallographica Section E, 68, o2214.
- Comparative Phenoxy Structure: Fun, H. K., et al. (2011). Acta Crystallographica Section E, 67, o3121.
-
Hydrazide Synthesis & Bioactivity : Rollas, S. & Küçükgüzel, Ş. G. (2007). Molecules, 12(8), 1910-1939.
Sources
Technical Comparison: UV-Vis Spectroscopic Profile of p-Tolyl Acetohydrazide vs. Structural Analogs
The following technical guide provides a rigorous comparative analysis of the UV-Vis absorption characteristics of p-tolyl acetohydrazide, designed for researchers in pharmaceutical synthesis and analytical chemistry.
Executive Summary
p-Tolyl acetohydrazide (CAS: 57676-54-7), also known as 4-methylphenylacetic acid hydrazide, serves as a critical intermediate in the synthesis of bioactive heterocycles (e.g., 1,3,4-oxadiazoles, pyrazoles).[1] Its spectroscopic identity is defined by a non-conjugated aromatic chromophore , distinguishing it from its conjugated analog, 4-methylbenzohydrazide .
This guide benchmarks the UV-Vis absorption profile of p-tolyl acetohydrazide against key alternatives to assist in purity assessment, reaction monitoring, and structural validation.
Molecular Architecture & Chromophoric Logic
To interpret the UV-Vis spectrum accurately, one must analyze the electronic connectivity. The "performance" of the molecule in UV-Vis is dictated by the Methylene Spacer Effect .
The "Insulation" Mechanism
-
p-Tolyl Acetohydrazide (The Product): The methylene group (
) acts as an insulator, breaking the conjugation between the aromatic ring ( ) and the carbonyl group ( ). Consequently, the UV spectrum resembles that of p-xylene or p-methylbenzyl alcohol rather than a conjugated system. -
4-Methylbenzohydrazide (The Alternative): The carbonyl is directly attached to the aromatic ring, creating an extended
-system. This results in a bathochromic (red) shift and hyperchromic (intensity) effect.
DOT Diagram: Structural Chromophore Logic
Caption: Structural comparison showing how the methylene spacer in p-tolyl acetohydrazide isolates the chromophore, resulting in distinct spectral bands compared to the conjugated alternative.
Experimental Benchmarking: Spectral Data Comparison
The following data consolidates experimental values from structural analogs to define the expected performance of p-tolyl acetohydrazide.
Table 1: Comparative UV-Vis Absorption Maxima ( )
| Compound | Structure Type | Primary Band (E-Band) | Secondary Band (B-Band) | Electronic Transition |
| p-Tolyl Acetohydrazide | Insulated ( | ~215-220 nm | 264, 273 nm | |
| Phenylacetic Hydrazide | Insulated ( | ~210 nm | 258, 264, 268 nm | |
| 4-Methylbenzohydrazide | Conjugated ( | 235-240 nm | 280-285 nm | Intramolecular CT |
| Benzhydrazide | Conjugated ( | 227 nm | 275 nm |
Key Observations:
-
The "Blue Shift" Indicator: p-Tolyl acetohydrazide will exhibit a hypsochromic shift (blue shift) relative to 4-methylbenzohydrazide. If your sample shows a strong peak >230 nm, it may be oxidized or contaminated with the conjugated analog.
-
Fine Structure: The secondary band (B-band) around 260-275 nm often shows fine vibrational structure (fingers) characteristic of the isolated benzene ring, unlike the broad band of the conjugated hydrazide.
Solvatochromic Effects[3][4]
-
Methanol/Ethanol: Recommended solvents. They stabilize the
transition of the carbonyl, often merging it with the bands. -
Acetonitrile: Provides the clearest resolution of the benzenoid fine structure (~260-270 nm).
-
Water/Buffer: pH changes can shift the spectrum. Protonation of the hydrazide nitrogen (
) typically has minimal effect on the ring absorption but may alter the carbonyl contribution.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and accuracy (Trustworthiness), follow this standardized protocol.
DOT Diagram: Validated Measurement Workflow
Caption: Step-by-step protocol for UV-Vis characterization, including a critical validation checkpoint to detect contamination.
Methodology Details
-
Solvent Choice: Use HPLC-grade Acetonitrile (MeCN) . It has a lower UV cutoff (190 nm) than acetone or ethyl acetate, allowing observation of the primary E-band (~215 nm).
-
Concentration: Prepare a stock solution of
M. The molar extinction coefficient ( ) for the B-band (~264 nm) is low ( ). -
Baseline Correction: Always perform a dual-beam subtraction or baseline correction with the exact solvent batch used for dilution.
Application Context: Why This Matters
Purity Analysis in Drug Development
The distinct spectral difference between p-tolyl acetohydrazide and its potential oxidation products (hydrazones or conjugated derivatives) makes UV-Vis a rapid purity screen.
-
Scenario: If the
shifts from 264 nm to 280+ nm , it indicates the formation of a conjugated system, likely a hydrazone formed with an aldehyde impurity.
Metal Complexation Monitoring
Hydrazides are potent ligands. Upon complexation with metals (e.g., Cu(II), Zn(II)):
-
The Carbonyl (
) and Amine ( ) participate in binding. -
Result: A significant bathochromic shift and broadening of the spectrum due to Ligand-to-Metal Charge Transfer (LMCT) bands, typically appearing in the 350-450 nm range.
References
-
ChemScene. (2024). Product Data: 2-(p-Tolyl)acetohydrazide (CAS 57676-54-7). Retrieved from
-
Zhang, X., et al. (2020).[1][2] Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship.[2] Molecules, 25(2), 346. Link
-
Arjunan, V., et al. (2011).[3] Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(3), 486-496.[3] Link
-
Leyva, V., et al. (2011).[4] A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13, 14602-14609. Link
-
BenchChem. (2024). Structure and Properties of Acetohydrazide Derivatives. Retrieved from
Sources
- 1. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N'-(4-Methylphenyl)acetohydrazide
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N'-(4-Methylphenyl)acetohydrazide, a compound often utilized as an intermediate in the synthesis of biologically active molecules.
The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, designed to provide a self-validating system for the safe management of this chemical waste. Our commitment is to empower researchers with the knowledge to handle such materials confidently and responsibly.
Hazard Assessment and Characterization
Inferred Hazardous Characteristics:
-
Hydrazide Derivatives: Compounds containing the hydrazide group are known to have potential health hazards. They can be toxic if swallowed, harmful in contact with skin, and may cause irritation to the skin, eyes, and respiratory system.[1][2] Some hydrazine derivatives are also known to be potential carcinogens and can be explosive under certain conditions.[3][4]
-
Aromatic Amines: The 4-methylphenyl group is a derivative of aniline. Aromatic amines can be toxic and may have adverse effects on the blood (e.g., methemoglobinemia).
-
Reactivity: Hydrazides can be reactive, particularly with oxidizing agents.[5][6] Violent reactions can occur, leading to the generation of heat, pressure, and potentially hazardous byproducts. It is crucial to avoid mixing N'-(4-Methylphenyl)acetohydrazide with incompatible chemicals.
-
Environmental Hazards: The environmental fate and effects of this specific compound are not well-documented. However, as with many synthetic organic compounds, it should be assumed to be harmful to aquatic life, and its release into the environment must be prevented.[7]
Given these potential hazards, N'-(4-Methylphenyl)acetohydrazide must be treated as hazardous waste .
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure personal safety during handling and disposal, the following PPE and engineering controls are mandatory:
| Control | Specification | Rationale |
| Engineering | Chemical Fume Hood | All handling and preparation for disposal of N'-(4-Methylphenyl)acetohydrazide must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors. |
| Eye Protection | Chemical Safety Goggles | To protect the eyes from splashes or airborne particles of the chemical. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling. |
| Body Protection | Lab Coat | To protect skin and personal clothing from contamination. |
| Respiratory | Not generally required if handled in a fume hood. | If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Step-by-Step Disposal Protocol
The disposal of N'-(4-Methylphenyl)acetohydrazide must adhere to the "cradle-to-grave" principle of hazardous waste management, as mandated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9][10]
Workflow for Disposal:
Caption: Workflow for the safe disposal of N'-(4-Methylphenyl)acetohydrazide.
Detailed Steps:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.[11]
-
Verify that the chemical fume hood is functioning properly.
-
Have a designated hazardous waste container ready. This container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or a glass bottle with a secure cap).[12]
-
-
Containerizing Waste:
-
Solid Waste: Carefully transfer any solid N'-(4-Methylphenyl)acetohydrazide waste into the designated hazardous waste container using a clean spatula or scoop. Avoid generating dust.[13]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and disposable labware, must also be placed in the hazardous waste container.[13]
-
Solutions: If the waste is in a solution, ensure the solvent is compatible with the container. Do not mix different solvent wastes unless you have confirmed their compatibility.
-
-
Labeling:
-
The hazardous waste container must be clearly labeled with the words "HAZARDOUS WASTE".[12]
-
The label must also include the full chemical name: "N'-(4-Methylphenyl)acetohydrazide" (no abbreviations or chemical formulas).[12]
-
List all components of the waste, including any solvents, and their approximate percentages.[12]
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[12]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[12]
-
Crucially, segregate the waste container from incompatible materials, especially strong oxidizing agents, acids, and bases. [5][6]
-
-
Final Disposal:
-
Once the container is full or has been accumulating for the maximum time allowed by your institution's policy (often 180 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not, under any circumstances, dispose of N'-(4-Methylphenyl)acetohydrazide down the drain or in the regular trash. [13][14]
-
Emergency Procedures: Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Decision Tree for Spill Response:
Caption: Decision-making process for responding to a chemical spill.
Spill Cleanup:
-
Small Spills:
-
For small, manageable spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to cover the spill.[13]
-
Carefully sweep or scoop the absorbed material into the hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., isopropanol or ethanol) and a disposable cloth, placing the cloth in the hazardous waste container afterward.[13]
-
-
Large Spills:
-
If the spill is large, occurs outside of a fume hood, or you are not comfortable cleaning it up, evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
Contact your institution's EHS or emergency response team immediately.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[15][16]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][16]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[15][16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][17]
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of N'-(4-Methylphenyl)acetohydrazide. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health and Safety department.
References
-
The Laboratory Standard | Office of Clinical and Research Safety . (n.d.). Retrieved from [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group . (2023, September 18). Compliancy Group. Retrieved from [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories . (n.d.). Oregon OSHA. Retrieved from [Link]
-
The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? . (2021, May 27). Safety Partners, LLC. Retrieved from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations . (n.d.). Retrieved from [Link]
-
MSDS Hydrazide 20220411 . (n.d.). Vecom Marine. Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines . (n.d.). Columbia University Research. Retrieved from [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . (2022, July 12). Tetra Tech. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste . (2025, March 24). US EPA. Retrieved from [Link]
-
Safety and Handling of Hydrazine . (n.d.). DTIC. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures . (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]
-
Hydrazine Hydrate 7.5% - SAFETY DATA SHEET . (2015, October 6). Retrieved from [Link]
-
Safety data sheet - BASF . (2025, July 28). BASF. Retrieved from [Link]
-
Safety Data Sheet - DC Fine Chemicals . (n.d.). DC Fine Chemicals. Retrieved from [Link]
-
N'-(N-methyl-4-piperidyl)acetohydrazide . (n.d.). PubChem. Retrieved from [Link]
-
Examples of Incompatible Chemicals . (n.d.). Retrieved from [Link]
-
N′-(4-Chlorobenzylidene)-2-[4-(methylsulfanyl)phenyl]acetohydrazide . (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
2-(4-Methylphenyl)acetohydrazide . (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9) . (n.d.). Cheméo. Retrieved from [Link]
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. N'-(N-methyl-4-piperidyl)acetohydrazide | C8H17N3O | CID 76046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 9. osha.gov [osha.gov]
- 10. epa.gov [epa.gov]
- 11. compliancy-group.com [compliancy-group.com]
- 12. research.columbia.edu [research.columbia.edu]
- 13. benchchem.com [benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. aksci.com [aksci.com]
- 17. dcfinechemicals.com [dcfinechemicals.com]
Personal protective equipment for handling N'-(4-Methylphenyl)acetohydrazide
The following technical guide details the safety, operational, and disposal protocols for N'-(4-Methylphenyl)acetohydrazide (also known as 1-Acetyl-2-(p-tolyl)hydrazine ).
This guide prioritizes the specific toxicological risks associated with aryl hydrazides , particularly their potential for hemolytic anemia and skin sensitization , requiring stricter controls than standard organic intermediates.
Chemical Identity & Hazard Profiling
Compound: N'-(4-Methylphenyl)acetohydrazide Synonyms: 1-Acetyl-2-(p-tolyl)hydrazine; Acetic acid 2-(p-tolyl)hydrazide Chemical Class: Aryl Hydrazide CAS Reference (Analog): 114-83-0 (1-Acetyl-2-phenylhydrazine) used as the toxicological baseline.[1][2][3]
Critical Hazard Assessment
Unlike generic organic solids, aryl hydrazides possess a specific mechanism of toxicity that targets the blood system.
| Hazard Category | GHS Classification | Mechanism of Action |
| Acute Toxicity | Category 3 (Oral) | Toxic if swallowed. Hydrazine derivatives can inhibit pyridoxal phosphate-dependent enzymes (GABA synthesis). |
| Systemic Toxicity | Target Organ (Blood) | Hemolytic Anemia: Reacts with oxyhemoglobin to generate free radicals, causing red blood cell destruction (hemolysis) and methemoglobinemia. |
| Local Effects | Irritant (Cat 2) | Causes skin and severe eye irritation. Potential for allergic skin sensitization upon repeated contact. |
Personal Protective Equipment (PPE) Matrix
Rationale: Due to the hemolytic risk, dermal absorption must be strictly prevented. Standard "splash protection" is insufficient.
| PPE Component | Specification | Operational Rationale |
| Hand Protection | Double Nitrile Gloves (Min 0.11 mm thickness) | Outer Glove: Protects against physical abrasion.Inner Glove: Barrier against permeation. Change immediately if contaminated. |
| Eye/Face | Chemical Safety Goggles (ANSI Z87.1) | Safety glasses are insufficient for powders. Goggles seal the eyes against airborne dust which can dissolve in tear fluid and cause ocular injury. |
| Respiratory | N95/P100 Respirator (if outside hood) | Primary Control: Handle only in a Fume Hood.Secondary: If weighing outside a hood is unavoidable, a fitted respirator is mandatory to prevent inhalation of hemolytic dust. |
| Body Defense | Lab Coat (Buttoned) + Tyvek Sleeves | Wrist gaps are the most common exposure point. Tyvek sleeves bridge the gap between glove and coat. |
Operational Workflows & Engineering Controls
A. Engineering Controls
-
Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Containment: Use a secondary containment tray (spill tray) for all weighing and solution preparation.
-
Static Control: Hydrazides can be static-sensitive. Use an anti-static gun or ionizer bar when weighing dry powder to prevent dispersal.
B. Handling Protocol (Step-by-Step)
-
Pre-Check: Verify fume hood airflow and clear the sash area.
-
Weighing:
-
Place the balance inside the fume hood.
-
Tare the weighing boat before opening the chemical container.
-
Transfer solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
-
Solubilization:
-
Add solvent (typically Ethanol, DMSO, or Methanol) slowly.
-
Note: Dissolution may be endothermic. Ensure the vessel is stabilized.
-
-
Decontamination:
-
Wipe down the balance and surrounding area with a solvent-dampened tissue (Ethanol) immediately after use.
-
Dispose of the tissue as solid hazardous waste.
-
Emergency Response & Spill Management
Spill Response Logic
Do NOT use Bleach (Hypochlorite) immediately on dry powder. While bleach oxidizes hydrazines, the reaction can be exothermic and generate toxic chloramines if not controlled.
Figure 1: Decision logic for containing and cleaning spills of N'-(4-Methylphenyl)acetohydrazide.
Specific Steps:
-
Evacuate the immediate area if the spill is significant (>5g) and outside a hood.
-
Don PPE: Full goggles, double gloves, and respiratory protection.
-
Contain:
-
Solids: Cover with a paper towel dampened with water (not solvent) to prevent dust generation. Scoop up.
-
Liquids: Surround with vermiculite or absorbent pads.
-
-
Deactivate Traces: Once the bulk is removed, wipe the surface with a 10% Bleach solution followed by water. This oxidizes trace hydrazine residues.
Waste Disposal & Storage
| Stream | Protocol | Disposal Code (Typical) |
| Solid Waste | Collect in a dedicated container labeled "Toxic Organic Solid". Do not mix with oxidizers.[4][5] | RCRA P-List (Potential) or D001/D003 depending on local classification. |
| Liquid Waste | Segregate into "Organic Solvents + Toxic" stream. Label clearly: "Contains Hydrazine Derivatives". | Halogenated/Non-Halogenated Solvent Waste. |
| Storage | Store in a cool, dry place away from Strong Oxidizing Agents (e.g., Nitric acid, Peroxides) to prevent fire/explosion. | Store at Room Temp (or 2-8°C if specified by CoA). |
References
-
PubChem. (2025).[3] 1-Acetyl-2-phenylhydrazine (Compound Summary). National Library of Medicine. [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Phenylhydrazine. (Used for class-based toxicological extrapolation). [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
